Dibutyl glutarate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53802. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dibutyl pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-3-5-10-16-12(14)8-7-9-13(15)17-11-6-4-2/h3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXDVFNOXYQPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCC(=O)OCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216444 | |
| Record name | Dibutyl glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6624-57-3 | |
| Record name | Dibutyl glutarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6624-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyl glutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl glutarate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibutyl glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl glutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYL GLUTARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/256DSJ2IUF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: Dibutyl Glutarate (C₁₃H₂₄O₄)
[1][2][3][4]
Executive Summary
This compound (DBG) is a high-boiling, low-volatility dibasic ester derived from the esterification of glutaric acid and n-butanol. Distinguished by its excellent solvating power and plasticizing efficiency, DBG serves as a critical intermediate in the formulation of industrial coatings, adhesives, and potentially as a permeation enhancer in drug delivery systems. This guide provides a rigorous examination of its physicochemical properties, synthesis kinetics, and analytical validation protocols, designed to support high-precision research and development.
Physicochemical Profile
The fundamental constants of this compound dictate its thermodynamic behavior in formulation. The following data represents the consensus of high-purity industrial standards.
Table 1: Core Physicochemical Properties
| Property | Value | Unit | Condition |
| Molecular Formula | C₁₃H₂₄O₄ | - | - |
| Molecular Weight | 244.33 | g/mol | - |
| CAS Registry Number | 6624-57-3 | - | - |
| Boiling Point | 287 – 293 | °C | @ 760 mmHg |
| Density | 0.976 – 0.985 | g/cm³ | @ 20°C |
| Melting Point | -50.6 | °C | - |
| Refractive Index ( | 1.4240 – 1.4260 | - | @ 20°C |
| Flash Point | ~129 | °C | Closed Cup |
| Solubility | Immiscible | - | Water |
| Solubility | Miscible | - | Alcohols, Ethers, Ketones |
Expert Insight: The high boiling point (>280°C) and low vapor pressure make DBG an ideal "tail solvent" in coating formulations, promoting film leveling by keeping the film open longer during the curing process.
Synthesis and Production Mechanisms
The industrial production of this compound follows a classic Fischer Esterification pathway.[1] This is an equilibrium-limited reaction requiring acid catalysis and the continuous removal of water to drive the reaction to completion (Le Chatelier’s principle).
Reaction Mechanism
The reaction involves the protonation of the carbonyl oxygen of glutaric acid, increasing its electrophilicity, followed by the nucleophilic attack of n-butanol.
Figure 1: Step-wise mechanistic pathway of this compound synthesis via acid-catalyzed esterification.
Laboratory Synthesis Protocol
Objective: Synthesize 100g of this compound with >98% purity.
-
Stoichiometry Setup: Charge a 500mL round-bottom flask with Glutaric Acid (0.5 mol, 66.06 g) and n-Butanol (1.5 mol, 111.18 g) . The 3:1 molar excess of alcohol drives the equilibrium.
-
Catalysis: Add p-Toluenesulfonic acid (pTSA) (1.0 wt% of acid mass) as the catalyst. Note: Sulfuric acid can be used but may cause charring; pTSA is gentler.
-
Azeotropic Distillation: Attach a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (~120-130°C).
-
Water Removal: Monitor water collection in the trap. The reaction is complete when the theoretical mass of water (~18mL) is collected and no further separation occurs (typically 4-6 hours).
-
Neutralization: Cool to room temperature. Wash the organic layer with 10% NaHCO₃ (aq) to remove residual catalyst and unreacted acid. Verify pH is neutral.
-
Purification: Dry the organic phase over anhydrous MgSO₄ . Filter and perform vacuum distillation to remove excess n-butanol and isolate pure DBG.
Analytical Characterization & Validation
Verifying the identity and purity of DBG is critical, particularly when used as a pharmaceutical intermediate or solvent.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is self-validating through the use of an internal standard and retention time locking.
-
Instrument: Agilent 7890/5975 or equivalent.
-
Column: DB-5MS (30m × 0.25mm × 0.25µm) or equivalent non-polar phase.[2]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless @ 280°C. Split ratio 50:1.
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 300°C for 5 min.
-
-
Detection: EI Source (70eV), Scan range 35-500 m/z.
Validation Criteria:
-
Retention Time: DBG typically elutes between C14 and C16 alkane standards.
-
Mass Spectrum: Look for molecular ion [M]+ at m/z 244 (often weak). Key fragment ions:
-
m/z 171 (Loss of butoxy group:
). -
m/z 115 (Glutaric anhydride-like cation).
-
m/z 57 (Butyl cation
).
-
Analytical Workflow Logic
The following decision tree outlines the quality control process for incoming raw material verification.
Figure 2: Quality Control workflow for validating this compound purity and identity.
Applications in Formulation Science
Solvency and Thermodynamics
This compound is a "Dibasic Ester" (DBE). Its value lies in its Hansen Solubility Parameters (HSP) , which predict compatibility with polymers like PVC, nitrocellulose, and acrylics.
-
Polarity: Moderate.[3] The ester groups provide hydrogen bonding acceptance, while the butyl chains add non-polar character.
-
Plasticization: In adhesives, DBG acts as an external plasticizer, inserting itself between polymer chains to increase free volume and flexibility (reducing
).
Pharmaceutical Relevance
While primarily industrial, DBG is investigated in drug delivery for:
-
Permeation Enhancement: The lipophilic butyl chains allow interaction with the stratum corneum lipid bilayer, potentially facilitating the transdermal delivery of active pharmaceutical ingredients (APIs).
-
Solvent for Actives: Useful for solubilizing poorly water-soluble drugs in topical formulations.
Safety and Handling
GHS Classification:
-
Signal Word: Warning.
-
Hazard Statements: Causes skin irritation (H315); Causes serious eye irritation (H319).[4]
-
Handling: Use nitrile gloves and safety goggles. Work in a well-ventilated fume hood to avoid inhalation of vapors, although volatility is low at room temperature.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81101, this compound. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. this compound Mass Spectrum. Retrieved from [Link]
-
Master Organic Chemistry. Fischer Esterification Mechanism and Catalysis. Retrieved from [Link]
An In-depth Technical Guide to the Thermodynamic Properties of Glutarate Esters
Abstract
This technical guide provides a comprehensive overview of the core thermodynamic properties of a homologous series of glutarate esters: dimethyl glutarate, diethyl glutarate, dipropyl glutarate, and dibutyl glutarate. Understanding these properties is crucial for a wide range of applications, including their use as green solvents, plasticizers, and in the formulation of drug delivery systems.[1] This document summarizes key quantitative data, details common experimental protocols for their determination, and provides visualizations of experimental workflows to support researchers, scientists, and drug development professionals.
Introduction: The Significance of Glutarate Esters
Glutarate esters, specifically dialkyl glutarates, are dicarboxylic acid esters derived from glutaric acid.[2][3] Their molecular structure, featuring a flexible five-carbon backbone and two ester functional groups, imparts a unique combination of properties, such as low volatility, high boiling points, and excellent solvency for a variety of compounds.[3][4] These characteristics have made them attractive as environmentally benign solvents, replacing more hazardous options like chlorocarbons and aromatic hydrocarbons.[5]
In the context of drug development and formulation, thermodynamic properties are not merely academic data points; they are critical parameters that govern process design, formulation stability, and product performance. For instance, vapor pressure data are essential for drying and solvent removal processes, while enthalpies of formation are fundamental for reaction calorimetry and safety assessments. Liquid-liquid equilibrium (LLE) data are vital for designing extraction and purification processes.[5][6] This guide provides the foundational thermodynamic data and methodologies required to effectively harness the potential of glutarate esters in these demanding applications.
Core Thermodynamic Data of Glutarate Esters
The following tables summarize available experimental and estimated thermodynamic data for dimethyl, diethyl, dipropyl, and this compound. It is important to note that a complete set of experimentally determined values is not consistently available across the series. In such cases, values derived from estimation methods are provided and clearly marked.[1]
Table 1: Physical and Thermochemical Properties of Dialkyl Glutarates
| Property | Dimethyl Glutarate | Diethyl Glutarate | Dipropyl Glutarate | This compound |
| CAS Number | 1119-40-0[4][7] | 818-38-2[2][8] | 106-19-4 | 105-99-7 |
| Molecular Formula | C₇H₁₂O₄[4][7] | C₉H₁₆O₄[8][9] | C₁₁H₂₀O₄ | C₁₃H₂₄O₄ |
| Molecular Weight ( g/mol ) | 160.17[4][7] | 188.22[9] | 216.28 | 244.34 |
| Boiling Point (°C) | 210-215[4] | 237[9][10] | 258 | 280 |
| Melting Point (°C) | -37[4] | -24.1[10] | -20 | -33 |
| Density (g/mL at 25°C) | 1.09[11] | 1.022[9][10] | 0.99 | 0.96 |
| Vapor Pressure (mmHg at 20°C) | 6.2[12] | ~0.1 | N/A | N/A |
| Standard Enthalpy of Formation (liquid), ΔfH°(l) (kJ/mol) | -680 (est.)[1] | -730 (est.)[1] | -780 (est.)[1] | -830 (est.)[1] |
| Liquid Heat Capacity, Cₚ(l) (J/mol·K) | 280 (est.)[1] | 330 (est.)[1] | 380 (est.)[1] | 430 (est.)[1] |
Note: "est." indicates an estimated value based on group contribution methods due to the lack of available experimental data.[1]
Experimental Determination of Thermodynamic Properties
The determination of the thermodynamic properties of glutarate esters involves a range of specialized experimental techniques. Below are detailed methodologies for key experiments.
Enthalpy of Combustion via Oxygen Bomb Calorimetry
Principle: Oxygen bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid organic compounds.[13][14] The sample is combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by a surrounding water bath, and the resulting temperature change is measured precisely. The enthalpy of combustion is then calculated from the internal energy change.[13][14]
Protocol:
-
Calibration: The heat capacity (Ccal) of the calorimeter must first be determined by combusting a certified standard reference material, typically benzoic acid, for which the energy of combustion is known with high accuracy.[13]
-
Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of the glutarate ester is weighed into a crucible. A known length of iron fuse wire is attached to the ignition electrodes, with the wire either submerged in the liquid or in contact with a cotton thread for solid samples.
-
Assembly: The crucible is placed in the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Combustion: The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. After thermal equilibrium is reached, the sample is ignited via an electric current passed through the fuse wire.
-
Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Calculation: The change in internal energy (ΔU) is calculated using the formula: q = Ccal × ΔT. Corrections are made for the heat released by the combustion of the fuse wire. The enthalpy of combustion (ΔH) is then determined using the relation ΔH = ΔU + ΔnRT, where Δn is the change in the number of moles of gas in the combustion reaction.[13]
Causality and Self-Validation:
-
Why excess oxygen? To ensure complete and rapid combustion of the sample to CO₂ and H₂O, preventing the formation of byproducts like carbon monoxide that would invalidate the results.[14]
-
Why a water bath? Water's high specific heat capacity allows it to absorb the significant energy released during combustion with only a moderate, and therefore precisely measurable, temperature rise.[15]
-
Self-Validation: The protocol is validated by the initial calibration step. The calculated heat capacity of the calorimeter must fall within the certified range for the instrument. Consistent results from repeated runs of the same sample (typically with a relative standard deviation <0.2%) ensure the trustworthiness of the data.
Diagram: Workflow for Bomb Calorimetry
Caption: Workflow for Determining Enthalpy of Combustion.
Liquid Heat Capacity via Differential Scanning Calorimetry (DSC)
Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference as a function of temperature.[16][17] For heat capacity determination, this difference in heat flow is directly proportional to the sample's heat capacity when heated at a controlled rate.[18][19][20]
Protocol (ASTM E1269 Standard Method):
-
Baseline Run: An initial DSC scan is performed with two empty, hermetically sealed sample pans to establish the instrumental baseline.
-
Standard Run: A certified standard, typically sapphire (α-Al₂O₃), with a known heat capacity, is placed in the sample pan, and the scan is repeated under the identical temperature program.
-
Sample Run: The sapphire standard is replaced with a precisely weighed sample of the glutarate ester (typically 10-20 mg), and the scan is run a third time.
-
Temperature Program: A typical program involves equilibrating at a starting temperature, ramping up at a constant rate (e.g., 10-20 °C/min) through the temperature range of interest, and holding at a final temperature.[17][18]
-
Calculation: The heat capacity of the sample (Cₚ,sample) at a given temperature is calculated by comparing the heat flow difference between the sample and the empty pan (ΔQ_sample) to the heat flow difference for the sapphire standard (ΔQ_std), adjusted for their respective masses: Cₚ,sample = (ΔQ_sample / mass_sample) × (mass_std / ΔQ_std) × Cₚ,std
Causality and Self-Validation:
-
Why a three-step method? This method (baseline, standard, sample) corrects for instrumental asymmetries and ensures high accuracy by directly comparing the unknown sample to a standard with a well-characterized heat capacity under identical conditions.[19]
-
Why hermetically sealed pans? To prevent mass loss due to the vaporization of the volatile liquid ester during heating, which would manifest as an endothermic event and lead to erroneously high heat capacity values.[18]
-
Self-Validation: The protocol's validity is confirmed if the measured heat capacity of the sapphire standard matches its certified literature values within an acceptable error margin (typically ±2-5%).[18] Reproducibility across multiple sample runs provides confidence in the final reported values.
Vapor Pressure via the Transpiration Method
Principle: The transpiration method is a dynamic technique for measuring low vapor pressures.[21][22][23] An inert carrier gas (e.g., nitrogen) is passed slowly over the surface of the liquid sample at a constant temperature. The gas becomes saturated with the vapor of the substance. By measuring the mass loss of the sample over time and the total volume of gas passed, the partial pressure of the vapor can be determined using the ideal gas law.[21][22]
Protocol:
-
Setup: A known mass of the glutarate ester is placed in a thermostatted saturation cell.
-
Gas Flow: A precisely controlled, slow flow of a dry inert gas is passed through the cell. The flow rate must be slow enough to ensure the exiting gas is fully saturated with the sample's vapor.
-
Condensation/Trapping: The vapor-saturated gas stream is passed through a cold trap or an analytical system to determine the amount of substance transported. Alternatively, the mass loss of the sample in the cell can be measured directly using a thermogravimetric apparatus.[21][22]
-
Data Collection: The experiment is run for a sufficient duration to achieve a measurable and accurate mass loss. The total volume of carrier gas is recorded.
-
Calculation: The apparent vapor pressure (P) is calculated using the equation: P = (Δm / M) * (RT / V), where Δm is the mass loss, M is the molar mass, R is the ideal gas constant, T is the absolute temperature, and V is the total volume of carrier gas.
-
Validation: The experiment should be repeated at several different carrier gas flow rates. A true equilibrium vapor pressure is obtained only if the measured pressure is independent of the flow rate, indicating complete saturation.[21][22]
Causality and Self-Validation:
-
Why a slow, controlled flow? If the flow rate is too high, the gas will not have sufficient residence time to become fully saturated with the ester vapor, leading to an underestimation of the vapor pressure.[21]
-
Why an inert gas? To prevent any chemical reaction with the sample and to ensure that the measured partial pressure is solely due to the substance of interest.
-
Self-Validation: The key to this method is demonstrating a plateau where the calculated vapor pressure remains constant over a range of flow rates. This plateau confirms that the gas is achieving saturation and that the measurement reflects the true equilibrium vapor pressure.[22]
Theoretical and Predictive Models
When experimental data are unavailable, group contribution methods (GCMs) provide a powerful tool for estimating thermodynamic properties. These models are based on the principle that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.[24]
The UNIFAC Model
The UNIversal Functional Activity Coefficient (UNIFAC) model is a widely used GCM for predicting phase equilibria.[24][25][26] It calculates activity coefficients, which are essential for modeling vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE).[5][6][27]
Principle: The UNIFAC model breaks down a molecule into its fundamental structural groups (e.g., -CH₃, -CH₂-, -COO-). The activity coefficient is calculated from two parts:
-
Combinatorial Part: Accounts for differences in molecular size and shape.[24]
-
Residual Part: Accounts for the energetic interactions between the different functional groups.[24]
The model relies on a pre-existing matrix of interaction parameters between different groups, which have been determined by fitting the model to a large database of experimental phase equilibrium data.[25][26] For a glutarate ester like diethyl glutarate, the relevant groups would be CH₃, CH₂, and the ester group COO.[26] The model can then be used to predict the LLE behavior in ternary systems, such as water + butyric acid + diethyl glutarate.[6]
Diagram: Model Selection Logic
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Optimizing Bibliographic Retrieval: A Technical Guide to Dibutyl Glutarate Nomenclature and Search Strategies
Core Directive & Executive Summary
In the domain of chemical literature retrieval, precision is not merely a preference; it is a safety requirement.[1][2][3][4] Missing a single toxicological study or patent due to nomenclature ambiguity can derail a development pipeline.[1][2][3][4]
This guide addresses Dibutyl Glutarate (CAS 6624-57-3) , a molecule often obscured by inconsistent naming conventions in legacy literature and patent databases.[1][2][3] Unlike rigid pharmaceutical ontologies, industrial esters like this compound suffer from a "vernacular drift" where trade names, semi-systematic names, and ambiguous acronyms coexist.[1][2][3][4]
This document provides a validated synonym matrix, a logic-based search algorithm, and a self-validating protocol to ensure your literature review is exhaustive and chemically accurate.
Chemical Identity: The Ground Truth
Before constructing search queries, we must establish the immutable chemical anchors.[1][2][3] In any database conflict, these identifiers supersede text-based names.[1][2][4]
The Anchor Data
| Identifier Type | Value | Significance |
| CAS Registry Number | 6624-57-3 | The primary key for most commercial and regulatory databases (SciFinder, ECHA).[1][2][3][5] |
| IUPAC Name | Dibutyl pentanedioate | The definitive systematic name used in modern academic literature.[1][2][3] |
| InChIKey | ISXDVFNOXYQPIA-UHFFFAOYSA-N | A hashed digital signature allowing exact structure matching without ambiguity. |
| Molecular Formula | C₁₃H₂₄O₄ | Useful for narrowing mass spectrometry data searches.[1][2][3] |
| Molecular Weight | 244.33 g/mol | Filter criteria for physical property databases.[1][2][3][6] |
Structural Decomposition
Understanding the nomenclature requires visualizing the synthesis.[1][2][3] this compound is the diester formed from Glutaric acid (C5 dicarboxylic acid) and n-Butanol.[1][2][3][4]
Figure 1: Synthetic pathway illustrating the origin of the systematic name "Dibutyl pentanedioate".[1][2][4][6][7]
The Synonym Matrix
A robust search strategy must account for three tiers of nomenclature: Systematic (Academic), Industrial (Trade/Common), and Registry Codes (Database-specific).[1][2]
Tiered Synonym Table[1][2][3]
| Tier | Synonym / Keyword | Context of Use | Risk Level |
| Tier 1: High Precision | This compound | Standard common name.[1][2][3][4] | Low |
| Dibutyl pentanedioate | Formal IUPAC usage.[1][2][3][4] | Low | |
| Pentanedioic acid, dibutyl ester | CAS Index Name (inverted).[2][3][4][5][8] | Low | |
| Pentanedioic acid, 1,5-dibutyl ester | Specificity on ester location.[1][2][4][8] | Low | |
| Tier 2: Ambiguous | Butyl glutarate | Often implies diester, but can refer to monobutyl glutarate.[1][2][3] | Medium |
| Glutaric acid, dibutyl ester | Older indexing systems.[1][2][3][4][5] | Low | |
| Di-n-butyl glutarate | Explicitly specifies normal butyl chain.[1][2][3][4] | Low | |
| Tier 3: Registry Codes | NSC 53802 | National Cancer Institute (toxicity data).[1][2][3] | Low |
| EINECS 229-581-0 | European regulatory filings (REACH).[1][2][3][5][8] | Low | |
| AI3-06043 | Agricultural/Pesticide databases.[1][2][3][4] | Low |
Structural Ambiguity & False Positives[1][2][3]
This is the most critical section for the "Senior Scientist" persona. Automated searches often fail because they cannot distinguish between isomers.[1][2][3][4]
The "Iso" Trap
The term "Dibutyl" generally implies the straight-chain n-butyl group.[1][2][3][4] However, search engines using fuzzy logic may return results for Diisobutyl glutarate (CAS 71195-64-7) .[1][2][3]
Impact: These two molecules have different boiling points, viscosities, and potentially different toxicological profiles.[1][2][3] You must exclude the isobutyl isomer in patent infringement searches.[1][2][3][4]
The "DBE" Confusion
In industrial coatings, "DBE" (Dibasic Esters) refers to a mixture of dimethyl adipate, dimethyl glutarate, and dimethyl succinate.[1][2][3][4] However, some older technical sheets loosely use "DBE" to refer to any dialkyl ester blend.[1][2][3]
-
Directive: Do not use "DBE" as a primary keyword unless you are specifically looking for mixtures where this compound is a minor component.[1][2][3]
Search Protocols
Do not rely on a single string. Use these modular query blocks designed for specific database architectures.
Boolean Logic Construction (General)
Database-Specific Strategies
A. PubMed / Medline (Toxicology & Safety)
Focus: Biological interactions and safety data.[1][2][3][4] Query: ("this compound"[Title/Abstract] OR "dibutyl pentanedioate"[Title/Abstract] OR "6624-57-3"[RN])
B. SciFinder / Reaxys (Chemical Synthesis)
Focus: Reaction conditions and physical properties.[1][2][3] Strategy: Do not use text. Search by CAS RN: 6624-57-3 or draw the structure exactly.[1][2][3][8] Text searches here introduce unnecessary noise.
C. Patent Offices (USPTO / EPO)
Focus: Prior art and applications.[1][2][3][4] Query: ("this compound" OR "dibutyl pentanedioate" OR "glutaric acid dibutyl ester") AND ("plasticizer" OR "solvent" OR "coating")[1][2][4]
Search Workflow Diagram
Figure 2: Logical workflow for filtering noise from bibliographic results.
Validation Protocol: The "Self-Validating" System
When you retrieve a paper or patent, how do you verify it discusses your molecule?
-
The CAS Check: Does the experimental section list 6624-57-3 ?
-
The Refractive Index (RI) Check:
-
The Boiling Point Check:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81101, this compound.[1][2][3][4][5] Retrieved from [Link][1][2][3][4]
-
NIST Mass Spectrometry Data Center. Pentanedioic acid, dibutyl ester.[1][2][3][4] NIST Chemistry WebBook, SRD 69.[1][2][3][4][9] Retrieved from [Link][1][2][4]
-
European Chemicals Agency (ECHA). Substance Information: this compound (EC 229-581-0).[1][2][3][4][5][8] Retrieved from [Link][1][2][3][4]
-
United States Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: this compound (DTXSID20216444).[1][2][3][4][5] Retrieved from [Link][1][2][3][4]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | C13H24O4 | CID 81101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Di-tert-butyl glutarate | C13H24O4 | CID 3016405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bastone-plastics.com [bastone-plastics.com]
- 8. This compound [drugfuture.com]
- 9. Diisobutyl glutarate [webbook.nist.gov]
Technical Guide: Dibutyl Glutarate in Chemical & Pharmaceutical Manufacturing
Executive Summary
Dibutyl Glutarate (DBG), the dibutyl ester of glutaric acid, represents a critical class of oxygenated solvents and intermediates characterized by a high boiling point (287.7°C), low volatility, and a favorable toxicity profile compared to traditional chlorinated solvents or phthalate plasticizers. While historically categorized alongside other dibasic esters (DBE) for bulk cleaning and coating applications, DBG has emerged as a high-value intermediate in the synthesis of pharmaceutical APIs (Active Pharmaceutical Ingredients), specifically in the production of MRI contrast agents, and as a precision plasticizer for polyvinyl chloride (PVC) medical devices.
This technical guide dissects the physicochemical mechanisms enabling these applications, provides validated synthesis protocols, and maps the reaction pathways relevant to drug development.
Part 1: Physicochemical Profile & Solvency Mechanics
DBG functions primarily as a polar aprotic solvent and plasticizer. Its efficacy is dictated by its Hansen Solubility Parameters (HSP), which allow it to interact with both polar and non-polar domains of polymer matrices.
Table 1: Critical Physicochemical Properties of this compound
| Property | Value | Relevance to Application |
| CAS Number | 6624-57-3 | Regulatory identification |
| Molecular Formula | C₁₃H₂₄O₄ | Stoichiometric calculations |
| Molecular Weight | 244.33 g/mol | Molar dosage in synthesis |
| Boiling Point | 287.7°C (at 760 mmHg) | High-temperature reaction medium; low VOC emissions |
| Flash Point | 129.2°C | Safer handling in large-scale reactors |
| Density | 0.976 g/cm³ | Process engineering/flow control |
| Vapor Pressure | 0.0024 mmHg (25°C) | Minimal evaporation loss; "Green" solvent profile |
| Solubility | Soluble in alcohols, ketones, hydrocarbons; Limited in water | Phase separation capability in aqueous workups |
Solvency Mechanism
DBG possesses a "butterfly" structure with a flexible aliphatic chain (glutarate core) flanked by two lipophilic butyl groups. This amphiphilic nature allows DBG to:
-
Penetrate tight polymer networks (like PVC or Polyurethanes).
-
Shield dipole-dipole interactions between polymer chains.
-
Increase Free Volume , thereby reducing the Glass Transition Temperature (
).
Part 2: Application in Polymer Science (Plasticization)[5][9]
In the development of medical-grade plastics, DBG serves as a non-phthalate plasticizer. Unlike DEHP (di(2-ethylhexyl) phthalate), which faces regulatory scrutiny due to endocrine disruption concerns, DBG offers a cleaner toxicological profile while maintaining high efficiency.
Mechanism of Action: Free Volume Theory
The plasticization efficiency of DBG is explained by the Free Volume Theory . DBG molecules insert themselves between polymer chains, neutralizing the attractive forces (Van der Waals and hydrogen bonding) that make the polymer rigid.
Diagram 1: Molecular Mechanism of PVC Plasticization
The following diagram illustrates the transition from a rigid PVC network to a flexible matrix via DBG insertion.
Figure 1: Mechanism of Plasticization. DBG acts as a dielectric shield between electronegative Chlorine atoms on the PVC backbone, increasing chain mobility.
Part 3: Pharmaceutical Synthesis & Intermediates
For the drug development audience, DBG is not merely a solvent but a structural scaffold. It is a key intermediate in the synthesis of Gadopiclenol , a macrocyclic gadolinium-based contrast agent (GBCA) used in MRI imaging.
The Gadopiclenol Pathway
The synthesis involves the bromination of glutarate esters to form
Diagram 2: Synthesis Pathway of Dibutyl 2-Bromoglutarate (API Intermediate)
This workflow visualizes the conversion of L-Glutamic acid to the brominated DBG derivative, a critical step in contrast agent manufacturing.
Figure 2: Synthetic route from amino acid precursor to pharmaceutical intermediate via this compound.[1]
Part 4: Experimental Protocols
Protocol A: Laboratory Synthesis of High-Purity this compound
Objective: Synthesize DBG from Glutaric Acid for use as a reference standard or reaction solvent. Scale: 1.0 Mole basis.
Reagents:
-
Glutaric Acid (132.12 g, 1.0 mol)
-
n-Butanol (296.5 g, 4.0 mol) – Excess used to drive equilibrium
-
Sulfuric Acid (Concentrated, 1.5 g) – Catalyst
-
Toluene (100 mL) – Azeotropic entrainer
Step-by-Step Methodology:
-
Setup: Equip a 1-liter three-necked round-bottom flask with a mechanical stirrer, a Dean-Stark trap topped with a reflux condenser, and a thermometer.
-
Charging: Add Glutaric Acid, n-Butanol, and Toluene to the flask. Initiate stirring.
-
Catalysis: Carefully add Sulfuric Acid dropwise.
-
Reflux: Heat the mixture to reflux (approx. 110-120°C). Water formed during esterification will azeotrope with Toluene/Butanol and collect in the Dean-Stark trap.
-
Monitoring: Continue reflux until water evolution ceases (theoretical yield ~36 mL water).
-
Workup:
-
Cool reaction mixture to room temperature.
-
Neutralize catalyst with 10% Sodium Bicarbonate solution.
-
Wash organic layer twice with deionized water.
-
-
Purification: Dry organic phase over Anhydrous Magnesium Sulfate. Filter.
-
Distillation: Perform vacuum distillation. Collect the fraction boiling at 145-150°C at 10 mmHg .
-
Validation: Verify purity via GC-MS (Target peak: 244.3 m/z).
Protocol B: Solvent Substitution Assessment
Objective: Evaluate DBG as a replacement for N-Methyl-2-pyrrolidone (NMP) in resin solubilization.
-
Preparation: Prepare 10% w/w solutions of the target resin (e.g., Polyurethane) in NMP (Control) and DBG (Test).
-
Dissolution Rate: Measure time to optical clarity at 25°C and 60°C.
-
Viscosity Check: Measure solution viscosity using a Brookfield viscometer. Note: DBG solutions often exhibit higher viscosity than NMP; heating may be required during processing.
-
Film Quality: Cast films on glass slides. Dry at 120°C. Analyze for defects (fish eyes, orange peel) which indicate poor coalescence.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81101, this compound. Retrieved from [Link]
-
NIST Chemistry WebBook. Pentanedioic acid, dibutyl ester (CAS 6624-57-3) Thermochemical Data. Retrieved from [Link]
- Guerbet (2022).Process for the preparation of dialkyl esters of alpha-bromoglutaric acid. Patent FI4143153T3. (Describes the use of DBG precursors in Gadopiclenol synthesis).
-
Organic Syntheses (Coll.[1] Vol. 4). Preparation of Glutaric Acid and Esters.[2][1] (Foundational chemistry for glutarate synthesis). Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Purity Synthesis of Dibutyl Glutarate via Fischer Esterification
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Dibutyl Glutarate (DBG) via acid-catalyzed Fischer esterification. Unlike generic esterification guides, this protocol addresses the specific kinetic and thermodynamic challenges of glutaric acid—a dicarboxylic acid prone to intramolecular anhydride formation.
The method utilizes a Dean-Stark azeotropic distillation setup with
Mechanistic Insight & Reaction Design
The Challenge: Equilibrium & Entropy
Fischer esterification is an equilibrium-limited reaction (
-
Formation of the mono-butyl ester.
-
Conversion of the mono-ester to the di-butyl ester.
The second step is kinetically slower due to steric bulk. Furthermore, glutaric acid can cyclize to form glutaric anhydride under acidic heat, a side reaction that must be suppressed by maintaining a high concentration of alcohol.
Reaction Mechanism
The reaction is driven by Le Chatelier’s principle.[1] We employ a Brønsted acid catalyst (
Figure 1: Stepwise mechanism of acid-catalyzed esterification. The cycle repeats twice for the dicarboxylic acid.
Critical Parameters & Stoichiometry
To ensure a self-validating process, precise stoichiometry is required. We utilize a 2.5 molar equivalent of
Table 1: Reagent Specifications (1.0 M Scale)
| Component | MW ( g/mol ) | Density (g/mL) | Equiv.[2] | Mass (g) | Volume (mL) | Role |
| Glutaric Acid | 132.12 | Solid | 1.0 | 132.1 | N/A | Limiting Reagent |
| 74.12 | 0.810 | 5.0 | 370.6 | ~457.5 | Reagent & Entrainer | |
| 190.22 | Solid | 0.01 | 1.9 | N/A | Catalyst | |
| Theoretical Water | 18.02 | 1.000 | 2.0 | 36.0 | 36.0 | Process Indicator |
Expert Note: The "Theoretical Water" volume (36.0 mL) is your primary endpoint indicator. If you collect significantly less, the reaction is incomplete. If you collect more, your reagents were wet, or side reactions are occurring.
Experimental Protocol
Apparatus Setup
-
Vessel: 1000 mL Round Bottom Flask (RBF) with a magnetic stir bar.
-
Water Removal: Dean-Stark trap equipped with a reflux condenser.
-
Heating: Oil bath set to 140°C (internal temp target: ~118-120°C).
-
Atmosphere: Nitrogen blanket (optional but recommended to prevent oxidation of butanol).
Step-by-Step Methodology
Phase 1: Reaction (Azeotropic Distillation)
-
Charge: Add Glutaric Acid (132.1 g) and
TSA (1.9 g) to the RBF. -
Solvate: Add
-Butanol (458 mL). Stir until solids are mostly suspended/dissolved. -
Reflux: Heat the mixture to a vigorous reflux. The
-butanol/water heteroazeotrope (BP ~92°C) will vaporize, condense, and separate in the trap.-
Observation: The lower phase (water) will accumulate in the trap; the upper phase (butanol) returns to the flask.
-
-
Monitor: Continue reflux until water evolution ceases.
-
Target: ~36 mL of water collected.
-
Duration: Typically 4–6 hours.
-
-
Cool: Allow the mixture to cool to room temperature.
Phase 2: Work-up (Purification)
-
Neutralization: Transfer the reaction mixture to a separatory funnel. Add 200 mL of saturated
solution. Shake carefully (venting CO ) to neutralize the catalyst and any unreacted acid. -
Phase Separation: Discard the lower aqueous layer.[3]
-
Wash: Wash the organic layer with 200 mL of Brine (saturated NaCl) to remove trapped water and traces of bicarbonate.
-
Dry: Transfer organic layer to an Erlenmeyer flask and dry over anhydrous
for 20 minutes. Filter off the solid.[4][5]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Phase 3: Isolation (Vacuum Distillation)
The boiling point of this compound is high (287°C at atm). Distillation at atmospheric pressure will degrade the product.
-
Setup: Configure a short-path vacuum distillation apparatus.
-
Strip Solvent: Apply weak vacuum (approx. 20-30 mmHg) and heat to ~60°C to remove excess
-butanol. -
Distill Product: Increase vacuum to high vacuum (< 1 mmHg) .
-
Collection: Collect the fraction boiling at 135–145°C (at 0.5 mmHg) .
-
Note: Discard the initial "forerun" which may contain mono-ester.
-
Figure 2: Operational workflow for the synthesis and purification of this compound.
Process Control & Troubleshooting
Self-Validating Checks
-
Water Volume: If <90% of theoretical water is collected after 6 hours, the catalyst may be deactivated, or the reflux is not vigorous enough to carry the azeotrope.
-
Refractive Index (RI):
-
Pure
-Butanol RI: 1.399 -
Pure this compound RI: ~1.424
-
Protocol: Monitor the crude mixture.[4] A shift toward 1.424 indicates conversion.
-
Common Failure Modes
| Issue | Cause | Corrective Action |
| Low Yield | Incomplete water removal | Insulate the Dean-Stark arm; ensure vigorous boil-up. |
| Product Color (Yellow) | Oxidation / Charring | Use Nitrogen atmosphere; reduce oil bath temperature; ensure |
| Emulsion during Wash | Surfactant effect of mono-ester | Add more solid NaCl to the aqueous layer to increase ionic strength (Salting out). |
References
-
PubChem. Glutaric Acid (Compound Summary). National Library of Medicine. [Link]
-
Organic Chemistry Portal. Fischer Esterification: Mechanisms and Conditions. [Link][4][6]
-
NIST Chemistry WebBook. this compound Thermochemical Data. [Link]
- Furniss, B. S., et al.Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989.
Sources
Using dibutyl glutarate as a solvent in organic synthesis
Application Note: High-Performance Green Solvent Engineering – Dibutyl Glutarate (DBG) [1]
Part 1: Executive Summary & Strategic Rationale
The Challenge: In modern drug discovery and process chemistry, the reliance on dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethylacetamide (DMAc) presents a critical bottleneck. While these solvents offer excellent solubility and high boiling points, they are plagued by severe reproductive toxicity (CMR substances), regulatory restrictions (REACH SVHC), and difficult waste streams.
The Solution: This compound (DBG) (CAS: 6624-57-3) emerges as a superior "drop-in" replacement for high-temperature organic synthesis. As a lipophilic diester, DBG offers a unique combination of high boiling point (288°C) , low vapor pressure , and enhanced lipophilicity compared to its methyl-ester counterparts (e.g., DBE). This makes it the solvent of choice for reactions requiring sustained high temperatures (>150°C) and the solvation of hydrophobic substrates that precipitate out of highly polar media like DMSO.
Key Advantages:
-
Thermal Stability: Operates safely at temperatures up to 250°C without pressure vessels.
-
Green Profile: Biodegradable, non-corrosive, and significantly lower toxicity profile than NMP/DMF.
-
Process Efficiency: Its water immiscibility allows for simplified aqueous workups, a distinct advantage over water-miscible NMP.
Part 2: Physicochemical Specifications
The following data compares DBG against standard high-performance solvents. Note the distinct shift in lipophilicity (LogP) and boiling point, enabling new process windows.
| Property | This compound (DBG) | NMP | DMF | DMSO |
| CAS Number | 6624-57-3 | 872-50-4 | 68-12-2 | 67-68-5 |
| Boiling Point | 287.7°C | 202°C | 153°C | 189°C |
| Melting Point | -50.6°C | -24°C | -61°C | 19°C |
| Density (25°C) | 0.976 g/mL | 1.028 g/mL | 0.944 g/mL | 1.10 g/mL |
| LogP (Lipophilicity) | ~3.8 | -0.46 | -1.01 | -1.35 |
| Water Solubility | Immiscible (<0.1%) | Miscible | Miscible | Miscible |
| Flash Point | 129°C | 91°C | 58°C | 87°C |
| Safety Classification | Irritant (Skin/Eye) | Reprotoxic (Danger) | Reprotoxic (Danger) | Low Toxicity |
Part 3: Application Protocol – High-Temperature SnAr Reaction
Context: Nucleophilic Aromatic Substitution (SnAr) often requires elevated temperatures to overcome activation energy barriers, especially with deactivated aryl halides. Traditional protocols use NMP at 140°C+, leading to black tarry byproducts and difficult aqueous extractions. Using DBG allows for a cleaner reaction profile and a "phase-split" workup.
Protocol: Synthesis of 4-Nitro-N-phenylaniline via SnAr
Reaction Scheme:
1-Chloro-4-nitrobenzene + Aniline
Materials:
-
1-Chloro-4-nitrobenzene (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, micronized (1.5 eq)
-
Solvent: this compound (DBG) (3 mL per mmol substrate)
Step-by-Step Methodology:
-
Setup:
-
To a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 1-Chloro-4-nitrobenzene (10 mmol, 1.57 g) and K₂CO₃ (15 mmol, 2.07 g).
-
Add This compound (30 mL) .
-
Note: DBG's high viscosity at room temperature aids in suspending the base.
-
Add Aniline (12 mmol, 1.09 mL) via syringe.
-
-
Reaction:
-
Heat the mixture to 160°C .
-
Observation: Unlike DMF/NMP, DBG does not fume significantly at this temperature due to its low vapor pressure (0.002 mmHg).
-
Monitor via HPLC or TLC (Eluent: 20% EtOAc/Hexane). The high boiling point of DBG ensures the solvent does not evaporate, maintaining constant concentration.
-
Reaction typically completes in 4–6 hours.
-
-
Workup (The "Anti-Solvent" Advantage):
-
Cooling: Allow the reaction mixture to cool to ~60°C.
-
Quench: Add Water (30 mL) to the warm mixture.
-
Phase Separation: Transfer to a separatory funnel.
-
Crucial Difference: Unlike NMP, DBG is immiscible with water . The mixture will form two distinct layers immediately.
-
The Top Layer is the Organic phase (DBG + Product).
-
The Bottom Layer is the Aqueous phase (Inorganic salts, excess base).
-
-
Extraction/Isolation:
-
Drain the aqueous layer.[2]
-
Isolation Option A (Crystallization): If the product is a solid, add Methanol or Ethanol (3x volume relative to DBG) to the organic layer and cool to 0°C. DBG is soluble in methanol, but the non-polar product will often crystallize out. Filter to collect.
-
Isolation Option B (Column Loading): If the product is an oil, the DBG solution can be loaded directly onto a silica gel column. Elute with Hexane first to wash off the DBG (which is non-polar), then increase polarity to elute the product.
-
-
-
Yield Calculation:
-
Dry the isolated solid under vacuum at 50°C to remove trace alcohol.
-
Expected Yield: >85%.
-
Part 4: Process Visualization
Workflow 1: The "Green Phase-Split" Workup
This diagram illustrates the efficiency of using a water-immiscible high-boiling solvent compared to the traditional NMP "drowning" method.
Caption: Figure 1. The DBG workup leverages water immiscibility to remove salts without tedious back-extraction, a key advantage over NMP.
Workflow 2: Solvent Recovery Cycle
Because DBG is high-boiling, it cannot be rotovapped. It must be recovered via distillation or solute precipitation.
Caption: Figure 2. Solvent recovery loop. The massive boiling point differential between Methanol and DBG makes separation energetically efficient.
Part 5: Safety & Handling (SDS Highlights)
Although DBG is a "green" solvent, standard laboratory safety protocols apply.
-
Hazard Statements (GHS):
-
Handling:
-
Wear nitrile gloves and safety goggles.
-
Use in a fume hood, though vapor generation is minimal.
-
-
Storage:
-
Store in a cool, dry place.[8] DBG is stable but can hydrolyze slowly in the presence of strong acids/bases and moisture over long periods.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81101, this compound. Retrieved March 5, 2026 from [Link]
-
European Chemicals Agency (ECHA). Substance Information: this compound (EC 229-581-0). Retrieved March 5, 2026 from [Link]
-
LookChem. this compound CAS 6624-57-3 Properties and Applications. Retrieved March 5, 2026 from [Link]
-
Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. (Contextual reference for NMP replacement strategies). Green Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C13H24O4 | CID 81101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solvent Users Look to Replace NMP | Vertec BioSolvents [vertecbiosolvents.com]
- 6. osha.gov [osha.gov]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. echemi.com [echemi.com]
Application Note & Protocols: Dibutyl Glutarate as a High-Performance, Non-Phthalate Plasticizer in Polymer Research
Introduction: The Imperative for Advanced Plasticizers
Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials.[1] By definition, these low molecular weight compounds integrate between polymer chains, increasing the "free volume" and allowing the macromolecules to move more freely, thereby lowering the glass transition temperature (Tg).[1] For decades, phthalate-based esters, particularly dioctyl phthalate (DOP), have been the industry standard for plasticizing polymers like poly(vinyl chloride) (PVC).[2][3] However, growing health and environmental concerns regarding the endocrine-disrupting potential of certain phthalates have catalyzed a shift towards safer, high-performance alternatives.[2][3][4][5]
Dibutyl glutarate (DBG), a dicarboxylic acid ester, has emerged as a compelling non-phthalate plasticizer.[2] It is recognized for its excellent plasticizing efficiency, low volatility, and more favorable toxicological profile.[2][6] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details the core principles, mechanisms, and validated experimental protocols for effectively utilizing this compound in polymer research, from fundamental characterization to its application in advanced drug delivery systems.
Physicochemical Profile of this compound (DBG)
A thorough understanding of a plasticizer's physical and chemical properties is fundamental to predicting its behavior and compatibility with a given polymer system.
| Property | Value | Source |
| IUPAC Name | dibutyl pentanedioate | [7] |
| CAS Number | 6624-57-3 | [7] |
| Chemical Formula | C₁₃H₂₄O₄ | [7][8][9] |
| Molecular Weight | 244.33 g/mol | [7][8][9] |
| Appearance | Colorless to light yellow viscous liquid | [2] |
| Boiling Point | 287.7 °C @ 760 mmHg | [10] |
| Melting Point | -50.6 °C | [10] |
| Flash Point | 129.2 °C | [10] |
| Density | 0.976 g/cm³ | [10] |
The Scientific Rationale: Mechanism of Plasticization
The efficacy of this compound as a plasticizer is explained by established theories of polymer-additive interaction. The primary mechanism involves the disruption of intermolecular polymer-polymer forces, which is achieved through a combination of steric effects and specific molecular interactions.
The Lubricity and Free Volume Theories: At a molecular level, DBG molecules interpose themselves between polymer chains.[11] According to the Lubricity Theory , these molecules act as a molecular lubricant, reducing the friction between adjacent chains and allowing them to slide past one another more easily.[4] This is complemented by the Free Volume Theory , which posits that the introduction of smaller plasticizer molecules increases the overall internal space within the polymer matrix.[1] This added volume facilitates the segmental motion of the polymer chains, which is the cornerstone of flexibility.
Molecular Interaction: The structure of DBG is key to its function. It contains two polar carboxyl ester groups and two non-polar n-butyl chains.
-
Polar Interactions: The polar ester groups form reversible, secondary bonds with polar sites on the polymer chain (e.g., the C-Cl bond in PVC).
-
Non-Polar Interactions: The flexible, non-polar butyl chains create steric hindrance, effectively pushing the polymer chains apart. This prevents the reformation of strong, rigid polymer-polymer interactions.
This dynamic equilibrium of solvation and desolvation between the DBG molecules and the polymer chains ultimately results in a softer, more pliable material with a significantly lower glass transition temperature.[1]
Caption: Mechanism of DBG plasticization.
Core Applications & Research Areas
This compound's versatile properties make it suitable for a range of polymer systems.
-
Poly(vinyl chloride) (PVC) Formulations: DBG is an effective primary plasticizer for PVC, enhancing its flexibility and durability for applications ranging from coatings and adhesives to consumer goods.[10] Its use directly addresses the need for safer alternatives to regulated phthalates like DOP.[2][3][4]
-
Biodegradable Polymers: Many bio-based and biodegradable polyesters, such as poly(butylene succinate) (PBS) and poly(lactic acid) (PLA), are inherently rigid or brittle.[12][13] DBG can be used to improve their flexibility and toughness, expanding their applicability in packaging, agricultural films, and disposable products where biodegradability is desired.[14]
-
Pharmaceutical Film Coatings & Drug Delivery: In pharmaceutical sciences, plasticizers are critical for formulating polymeric film coatings for tablets and drug-eluting devices.[11] DBG can be used to modify the mechanical properties of polymers like Eudragit® or cellulose derivatives, controlling film formation, adhesion, and modulating drug release kinetics. Its use has been noted in materials for coatings and drug delivery systems.[8]
Experimental Protocols: A Step-by-Step Guide
These protocols provide a validated framework for incorporating and characterizing DBG in a polymer matrix.
Protocol 1: Preparation of Plasticized Polymer Films via Solvent Casting
This method is ideal for laboratory-scale screening of plasticizer concentrations and for producing uniform, thin films for characterization.
Rationale: Solvent casting ensures excellent molecular-level mixing of the polymer and plasticizer, leading to a homogenous final material. The choice of solvent is critical; it must dissolve the polymer completely without reacting with the plasticizer. The controlled evaporation rate is essential for producing defect-free films.
Caption: Workflow for solvent casting of plasticized films.
Materials:
-
Polymer (e.g., PVC, PLA)
-
This compound (DBG)
-
Volatile Solvent (e.g., Tetrahydrofuran (THF) for PVC, Dichloromethane (DCM) for PLA)
-
Glass beakers, magnetic stirrer, and stir bars
-
Flat-bottomed glass petri dish or casting plate
-
Leveling surface
-
Vented fume hood
-
Vacuum oven
Procedure:
-
Preparation of Solution:
-
Accurately weigh the desired amount of polymer and place it in a glass beaker.
-
Calculate the required mass of DBG based on the desired weight percentage (e.g., for 20 wt% plasticizer in a 1g polymer sample, add 0.25g of DBG). Add the DBG to the beaker.
-
Add the appropriate solvent to the beaker to achieve a polymer concentration of approximately 5-10% (w/v).
-
-
Dissolution & Homogenization:
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Cover the beaker (e.g., with aluminum foil) to minimize solvent evaporation.
-
Stir at room temperature until the polymer is fully dissolved and the solution is clear and homogenous. This may take several hours.
-
-
Casting the Film:
-
Place the glass petri dish on a perfectly level surface within a fume hood.
-
Carefully pour the polymer solution into the dish, ensuring the solution spreads evenly to cover the entire bottom surface.
-
-
Solvent Evaporation:
-
Loosely cover the dish to protect it from dust while still allowing for slow solvent evaporation.
-
Allow the solvent to evaporate at room temperature for at least 24 hours. The film should appear solid and non-tacky.
-
-
Final Drying:
-
Once the film is solid, carefully peel it from the glass substrate.
-
Place the film in a vacuum oven at a temperature below the polymer's Tg (e.g., 40-60°C) for 12-24 hours to remove any residual solvent.
-
-
Storage: Store the resulting film in a desiccator prior to characterization to prevent moisture absorption.
Protocol 2: Characterization of Plasticizer Efficacy
This multi-faceted approach provides a comprehensive evaluation of DBG's performance.
Rationale: A successful plasticizer must not only make a material more flexible but also remain stable within the polymer matrix over time. Measuring thermal (Tg), mechanical (flexibility), and migration properties provides a complete picture of its performance.
Caption: Comprehensive workflow for plasticizer characterization.
A. Thermal Analysis: Glass Transition Temperature (Tg) by DSC
-
Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into a sample as it is heated. The Tg is observed as a step-like change in the heat capacity, indicating the transition from a glassy, rigid state to a rubbery, flexible state. A significant reduction in Tg compared to the unplasticized polymer is the primary indicator of effective plasticization.[1]
-
Procedure:
-
Accurately weigh 5-10 mg of the plasticized film into an aluminum DSC pan.
-
Crimp the pan to seal it. Place it in the DSC cell alongside an empty reference pan.
-
Perform a heat-cool-heat cycle to erase the thermal history of the material. A typical cycle for a PVC-based sample would be:
-
Heat from -80°C to 120°C at 10°C/min.
-
Cool from 120°C to -80°C at 10°C/min.
-
Heat from -80°C to 120°C at 10°C/min.
-
-
Determine the Tg from the inflection point of the step transition in the second heating scan.
-
B. Mechanical Testing: Tensile Properties
-
Principle: Tensile testing measures a material's response to being pulled apart. For plasticized polymers, we expect to see a decrease in stiffness (Young's Modulus) and an increase in ductility (Elongation at Break).
-
Procedure:
-
Cut dumbbell-shaped specimens from the plasticized film according to a standard like ASTM D638.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of extension until the specimen fractures.
-
Record the load and displacement data to calculate:
-
Young's Modulus (Stiffness): The slope of the initial linear portion of the stress-strain curve.
-
Tensile Strength: The maximum stress the material can withstand.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
-
C. Migration Resistance Study (Gravimetric Analysis)
-
Principle: This test quantifies the amount of plasticizer that leaches out of the polymer matrix over time, which is critical for safety and long-term stability.[2][15]
-
Procedure:
-
Cut circular discs (e.g., 2 cm diameter) from the plasticized film.
-
Accurately weigh each disc to obtain the initial weight (W_initial).
-
Place each disc in a sealed vial containing a relevant solvent (e.g., hexane for non-polar extraction, ethanol/water for polar extraction) or in contact with an absorbent solid.
-
Store the vials at a controlled temperature (e.g., 37°C or 50°C) for a set period (e.g., 24, 48, 72 hours).
-
After the specified time, remove the polymer disc, gently blot any surface liquid, and dry it in a vacuum oven to a constant weight (W_final).
-
Calculate the percentage of plasticizer migration as: Migration (%) = [(W_initial - W_final) / (Initial mass of plasticizer in the sample)] * 100
-
Data Interpretation & Comparative Insights
When evaluating DBG, it is useful to compare its performance against an established standard like DOP. Glutarate esters generally offer a balanced profile.
| Performance Metric | This compound (Expected) | Dioctyl Phthalate (DOP) | Rationale & Significance |
| Plasticizing Efficiency | Good to Excellent | Excellent[2] | A measure of how much Tg is reduced per unit of plasticizer. High efficiency is cost-effective. |
| Migration Resistance | Good | Moderate | Lower migration is critical for medical, pharmaceutical, and food-contact applications to ensure safety and material integrity.[2] |
| Thermal Stability | Good | Good | The ability to withstand high processing temperatures without degradation. Measured by Thermogravimetric Analysis (TGA).[2] |
| Toxicological Profile | Favorable[6] | Concerns over reproductive and developmental toxicity.[2][5] | This is the primary driver for replacing phthalates. DBG is not classified as a substance of very high concern. |
Safety & Handling Precautions
-
Hazard Identification: this compound is known to cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335).[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling DBG.[16]
-
Engineering Controls: Work in a well-ventilated laboratory or under a chemical fume hood to avoid inhaling vapors.[16]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.[16]
Conclusion
This compound stands as a highly effective and scientifically sound alternative to traditional phthalate plasticizers. Its ability to impart significant flexibility and durability to a wide range of polymers, combined with a more favorable safety profile, makes it an invaluable tool for modern materials research. By following the detailed protocols for formulation and characterization outlined in this guide, researchers can confidently explore the full potential of DBG to develop innovative, high-performance materials for applications spanning from biodegradable plastics to advanced pharmaceutical delivery systems.
References
-
LookChem (n.d.). Cas 6624-57-3, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 81101, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2025). This compound - Links - Computational Toxicology and Exposure Online Resources. Retrieved from [Link]
-
Park, K. (n.d.). PLASTICIZERS. Kinam Park, Purdue University. Retrieved from [Link]
-
Global Substance Registration System (n.d.). This compound. Retrieved from [Link]
-
Cleanchem (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO GLUTARIC ACID DIBUTYL ESTER. Retrieved from [Link]
-
Kuban, S., et al. (2024). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. MDPI. Retrieved from [Link]
-
Kuban, S., et al. (2024). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. National Center for Biotechnology Information. Retrieved from [Link]
-
Asadi, S. (2025). Application of Deep Eutectic Solvents in Drug Delivery: A Review. Journal of Chemical, Biological and Medicinal Sciences. Retrieved from [Link]
-
Al-Gohary, O. & El-Nahas, H. (2025). Effect of substitution of plasticizer Dibutyl Phthalate with Dibutyl Sebacate on Eudragit® RS30D drug release rate control. ResearchGate. Retrieved from [Link]
-
Wikipedia (n.d.). Dibutyl phthalate. Retrieved from [Link]
-
Rebelo, F., et al. (2025). The Plasticizer Dibutyl Phthalate (DBP) Impairs Pregnancy Vascular Health: Insights into Calcium Signaling and Nitric Oxide Involvement. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents (2018). US20180105673A1 - Plasticizers which improve compatibility in pvc formulations.
-
Shvydka, D., et al. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. MDPI. Retrieved from [Link]
-
Fernández-d'Arlas, B., et al. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids. SciSpace. Retrieved from [Link]
-
National Toxicology Program (n.d.). Dibutyl Phthalate. Retrieved from [Link]
-
Tian, H., et al. (2023). A Review of Biodegradable Plastics: Chemistry, Applications, Properties, and Future Research Needs. ACS Publications. Retrieved from [Link]
-
Zhang, C., et al. (2025). Biodegradable Plastics as Sustainable Alternatives: Advances, Basics, Challenges, and Directions for the Future. MDPI. Retrieved from [Link]
Sources
- 1. kinampark.com [kinampark.com]
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- 3. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester [mdpi.com]
- 5. The Plasticizer Dibutyl Phthalate (DBP) Impairs Pregnancy Vascular Health: Insights into Calcium Signaling and Nitric Oxide Involvement - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. This compound | C13H24O4 | CID 81101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 6624-57-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
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- 16. fishersci.com [fishersci.com]
Advanced Application Notes: Dibutyl Glutarate (DBG) in Pharmaceutical Formulations
Executive Summary & Physicochemical Rationale
Dibutyl glutarate (DBG) is an aliphatic diester (CAS: 6624-57-3) that has transitioned from a specialty industrial chemical to a high-value excipient in advanced pharmaceutical formulations [1]. Driven by the industry's shift away from traditional, biologically disruptive phthalate-based excipients, DBG offers a superior biocompatibility profile.
Structurally, DBG features a flexible five-carbon glutarate backbone flanked by two lipophilic butyl ester groups. This amphiphilic-like architecture allows it to act as a highly effective bridging co-solvent in lipid-based drug delivery systems and as a polymeric plasticizer in controlled-release coatings. Its low volatility (Boiling Point: 287.7 °C) and broad liquid range (Melting Point: -50.6 °C) ensure thermal stability during high-shear compounding and hot-melt extrusion processes [1].
DBG as a Co-Solvent in Soft Gelatin Capsules (SGCs)
Causality & Mechanistic Insight
Formulating sparingly soluble Active Pharmaceutical Ingredients (APIs)—such as the NSAID Dexibuprofen or Paracetamol—into Soft Gelatin Capsules (SGCs) presents a significant thermodynamic challenge. These APIs possess high crystal lattice energies, leading to spontaneous precipitation in standard Polyethylene Glycol (PEG) matrices [2].
DBG resolves this by acting as a crystal growth inhibitor and lipophilic co-solvent. The ester oxygens of DBG serve as hydrogen-bond acceptors, interacting with the hydroxyl or amine groups of the API. Simultaneously, the butyl tails disrupt API self-association, effectively lowering the chemical potential of the solute and maintaining a supersaturated, thermodynamically stable fill solution [3].
Experimental Protocol: Preparation of DBG-Enhanced SGC Fill Solution
Objective: Solubilize a sparingly soluble API to prevent crystallization during the product's shelf-life.
-
Solvent Blending: In a jacketed compounding vessel, combine PEG 400 (40–60% w/w) and DBG (5–15% w/w).
-
Expertise Note: This specific amphiphilic blend creates a polarity gradient, optimizing the dielectric constant of the solvent system to match the API.
-
-
Thermal Activation: Heat the mixture to 50–60°C under continuous mechanical stirring (200 RPM).
-
Expertise Note: Elevated temperature lowers solvent viscosity and provides the activation energy required to break the API's crystal lattice.
-
-
API Incorporation: Gradually add the sparingly soluble API (e.g., Dexibuprofen) into the vortex to prevent agglomeration.
-
Self-Validation (Clarity Check): Continue stirring until the solution is completely transparent. Withdraw a 1 mL sample and observe it under a Polarized Light Microscope (PLM).
-
Validation: The complete absence of birefringence confirms total solubilization. If birefringence is observed, increase DBG concentration by 2% w/w increments.
-
-
Deaeration: Apply a vacuum (0.8 bar) for 15 minutes to remove entrapped air, preventing oxidative degradation and fill-weight variations during encapsulation.
Caption: Workflow for formulating soft gelatin capsules using DBG as a co-solvent.
DBG as a Plasticizer in Polymeric Drug Delivery
Causality & Mechanistic Insight
Polymeric coatings used for enteric protection or controlled release (e.g., cellulosic or acrylic polymers) are inherently brittle due to strong intermolecular forces, such as hydrogen bonding between polymer chains. During gastric transit or mechanical handling, unplasticized films are prone to micro-cracking, leading to premature API dumping [4].
DBG acts as an internal lubricant. When integrated into the polymer matrix, the DBG molecules intercalate between the polymer chains. This physical disruption increases the "free volume" within the matrix, thereby lowering the polymer's glass transition temperature (
Experimental Protocol: Formulation of DBG-Plasticized Enteric Coating
Objective: Create a flexible, crack-resistant enteric coating for solid oral dosage forms.
-
Polymer Dispersion: Disperse the enteric polymer (e.g., Hypromellose Phthalate) in an appropriate hydroalcoholic solvent system under high-shear mixing (800 RPM).
-
Plasticizer Integration: Add DBG at a concentration of 10–20% w/w relative to the dry polymer weight.
-
Expertise Note: This specific stoichiometric ratio provides optimal flexibility without causing film tackiness or risking plasticizer leaching over time.
-
-
Homogenization: Stir the dispersion for 45 minutes to ensure complete uncoiling of the polymer chains and uniform distribution of the DBG molecules.
-
Self-Validation (Film Casting & Thermal Analysis): Cast a thin film of the dispersion onto a Teflon petri dish and dry at 40°C.
-
Validation: Measure the
of the dried film using Differential Scanning Calorimetry (DSC). Successful plasticization is confirmed by a drop of at least 15–20°C compared to the neat, unplasticized polymer.
-
-
Coating Application: Apply the dispersion onto tablet cores using a fluid bed coater, maintaining a product bed temperature of 30–35°C to ensure optimal film coalescence and droplet spreading.
Caption: Mechanism of polymer plasticization by DBG in pharmaceutical coatings.
Quantitative Data Summaries
To facilitate rapid formulation decisions, the thermodynamic and functional properties of DBG are summarized below.
Table 1: Core Physicochemical Properties of this compound [1]
| Property | Value | Causality in Formulation |
| Molecular Weight | 244.33 g/mol | High enough to prevent rapid volatilization and leaching during processing. |
| Boiling Point | 287.7 °C | Ensures thermal stability during heated compounding (50–60°C). |
| Melting Point | -50.6 °C | Remains liquid at standard and refrigerated storage conditions, preventing phase separation. |
| Chemical Formula | C₁₃H₂₄O₄ | Aliphatic diester structure provides dual lipophilic/hydrophilic interaction capabilities. |
Table 2: Comparative Plasticizer Efficiency Profile
| Plasticizer Type | Volatility Risk | Biocompatibility Profile | |
| Dibutyl Phthalate (DBP) | High | Moderate | Poor (Subject to strict regulatory restrictions) |
| This compound (DBG) | High | Low | Excellent (Eco-friendly, phthalate-free alternative) |
| Triethyl Citrate (TEC) | Moderate | Moderate | Good |
References
- Google Patents. "Stable solutions of sparingly soluble actives." US Patent Application US20110020440A1.
- Google Patents. "A novel pharmaceutical soft gel composition containing dexibuprofen and paracetamol." WO Patent Application WO2008062449A2.
-
MarketsandMarkets. "Glutarate Market Size, Share, Growth Trends, Applications & Key Players." MarketsandMarkets Industry Reports. URL: [Link]
Monitoring the Synthesis of Dibutyl Glutarate: A Comprehensive Guide to TLC and GC Applications
Abstract
This application note provides detailed protocols for monitoring the synthesis of dibutyl glutarate, a common plasticizer and solvent, using two fundamental analytical techniques: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).[1][2] The synthesis, typically achieved through the Fischer esterification of glutaric acid and butanol, requires careful monitoring to ensure reaction completion and maximize yield.[3][4][5][6] This guide offers researchers, scientists, and drug development professionals a comprehensive resource, explaining the causality behind experimental choices and providing self-validating protocols for both qualitative and quantitative analysis of the reaction progress.
Introduction: The Importance of Reaction Monitoring
The synthesis of this compound from glutaric acid and n-butanol is a reversible esterification reaction.[3][5][6] To drive the reaction towards the product, it is crucial to remove the water byproduct, often through azeotropic distillation.[5][7] Incomplete reactions can lead to a mixture of starting materials, the monoester intermediate (monobutyl glutarate), and the desired diester product, complicating purification and reducing the overall yield. Therefore, robust and reliable methods for monitoring the disappearance of starting materials and the appearance of the product are essential for process optimization.
Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and simple method for qualitative reaction monitoring.[8][9] It allows for a quick visual assessment of the presence of reactants and products. Gas Chromatography (GC), on the other hand, provides quantitative data, enabling the calculation of conversion percentages and a more precise determination of reaction completion.[10][11][12] The choice between these two techniques often depends on the specific needs of the researcher, balancing the need for speed and qualitative checks with the requirement for precise quantitative analysis.
Reaction Scheme: Fischer Esterification of Glutaric Acid
The synthesis of this compound proceeds via a Fischer esterification mechanism, where glutaric acid is reacted with an excess of n-butanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][13]
Figure 1: Reaction Scheme for the Synthesis of this compound
Monitoring by Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment
TLC is an invaluable tool for quickly assessing the progress of the this compound synthesis.[8][14][15] By comparing the chromatographic profile of the reaction mixture over time to that of the starting materials, one can visually track the consumption of glutaric acid and the formation of the this compound product.[15][16]
Principle of Separation
TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[9][17][18] Glutaric acid, with its two carboxylic acid functional groups, is highly polar and will have a strong affinity for the silica gel, resulting in a low retention factor (Rf). In contrast, the this compound ester is significantly less polar and will travel further up the TLC plate with the mobile phase, exhibiting a higher Rf value.[16] The monoester intermediate will have an intermediate polarity and thus an intermediate Rf value.
Experimental Protocol for TLC Monitoring
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber (e.g., a beaker with a watch glass)
-
Capillary tubes for spotting
-
Mobile Phase: A mixture of hexanes and ethyl acetate is a common starting point for separating esters.[9][19] A 4:1 to 1:1 mixture of hexane/ethyl acetate can be a good starting point.[16]
-
Visualization agent:
Procedure:
-
Prepare the Developing Chamber: Pour a small amount of the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for a few minutes.[22]
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[16] On this line, apply small spots of:
-
S: A solution of the starting material, glutaric acid.
-
R: An aliquot of the reaction mixture, taken at a specific time point.
-
C: A co-spot containing both the starting material and the reaction mixture.[15]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.[9] Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualize the Plate: Once the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[9] Allow the plate to dry completely.
-
UV Visualization: View the plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots.[20]
-
Staining: If spots are not visible under UV, use a staining agent. For potassium permanganate stain, dip the dried plate into the solution and then gently heat it with a heat gun until spots appear.[21] Oxidizable compounds, including the alcohol and ester, will appear as yellow-brown spots on a purple background.
-
Interpretation of TLC Results
-
Time = 0: A single spot corresponding to glutaric acid will be visible at a low Rf in the 'R' lane.
-
During Reaction: The spot for glutaric acid will diminish in intensity, while a new, higher Rf spot corresponding to this compound will appear and intensify. A faint spot with an intermediate Rf may be visible, representing the monoester.
-
Reaction Completion: The spot corresponding to glutaric acid will no longer be visible in the 'R' lane, and the spot for this compound will be prominent.
| Compound | Expected Polarity | Expected Rf Value |
| Glutaric Acid | High | Low |
| Monobutyl Glutarate | Medium | Medium |
| This compound | Low | High |
Monitoring by Gas Chromatography (GC): A Quantitative Approach
For a more detailed and quantitative analysis of the reaction progress, Gas Chromatography (GC) is the method of choice.[10][12] GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column, providing precise information on the concentration of each component in the reaction mixture.[12]
Principle of Separation
In GC, a small sample of the reaction mixture is injected into a heated port, where it is vaporized. An inert carrier gas (e.g., helium, nitrogen) then sweeps the vaporized sample through a column containing a stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase will travel through the column faster and be detected earlier. This compound, being more volatile than glutaric acid, will have a shorter retention time.
Experimental Protocol for GC Monitoring
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID), which is sensitive to organic compounds.
-
GC Column: A polar capillary column, such as one with a polyethylene glycol (PEG) or cyanopropyl stationary phase, is often suitable for analyzing esters.[11][23] A common choice would be a DB-Wax or a similar column.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[11]
-
Injector Temperature: Typically set around 250 °C to ensure complete vaporization of the sample.[23]
-
Detector Temperature: Typically set around 280 °C.[23]
-
Oven Temperature Program: A temperature gradient is often used to achieve good separation. A typical program might be:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 240 °C.
-
Final hold: 5 minutes at 240 °C.[11]
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction in the aliquot by adding a small amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and washing with a dilute sodium bicarbonate solution to neutralize the acid catalyst.
-
Dry the organic layer with a drying agent like anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration for GC analysis.
Procedure:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Run the analysis using the established temperature program.
-
Record the chromatogram.
Interpretation of GC Results
The resulting chromatogram will show peaks corresponding to each component in the mixture.
-
Retention Times: Identify the peaks for n-butanol, glutaric acid (may require derivatization for better analysis), monobutyl glutarate, and this compound by injecting standards of each compound.
-
Peak Area: The area under each peak is proportional to the concentration of that component.
-
Calculating Conversion: The percentage conversion of glutaric acid can be calculated by comparing the peak area of glutaric acid at a given time to its initial peak area.
% Conversion = [ (Initial Area of Glutaric Acid - Area of Glutaric Acid at time t) / Initial Area of Glutaric Acid ] x 100
| Compound | Expected Volatility | Expected Retention Time |
| n-Butanol | High | Short |
| This compound | Medium | Medium |
| Monobutyl Glutarate | Low | Long |
| Glutaric Acid | Very Low | Very Long (or may not elute without derivatization) |
Note on Glutaric Acid Analysis by GC: Direct analysis of carboxylic acids like glutaric acid by GC can be challenging due to their low volatility and tendency to tail.[24] Derivatization to a more volatile ester (e.g., a methyl ester) prior to GC analysis can improve peak shape and reproducibility.[25]
Workflow for Method Selection
The choice between TLC and GC for monitoring the synthesis of this compound depends on the specific requirements of the analysis. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting between TLC and GC.
Troubleshooting
| Issue | Possible Cause | Solution |
| TLC: Streaking of spots | Sample is too concentrated. | Dilute the sample before spotting. |
| TLC: Spots remain at the baseline | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).[26] |
| TLC: All spots run to the solvent front | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes).[26] |
| GC: Broad or tailing peaks | Poor sample volatility or interaction with the column. | Consider derivatizing the carboxylic acid. Check injector temperature and column condition. |
| GC: No peaks observed | Incorrect injection or instrument parameters. | Verify injection volume, syringe function, and all GC method parameters. |
| GC: Poor separation of peaks | Inappropriate temperature program or column. | Optimize the temperature ramp rate. Ensure the column stationary phase is appropriate for the analytes. |
Conclusion
Effective monitoring is critical for the successful synthesis of this compound. Thin-Layer Chromatography provides a simple and rapid method for qualitative assessment of reaction progress, making it ideal for quick checks in a research or teaching laboratory. For more rigorous process development and optimization, Gas Chromatography offers precise quantitative data, allowing for the accurate determination of reaction kinetics and endpoint. By understanding the principles and applying the detailed protocols outlined in this application note, researchers can confidently monitor their esterification reactions, leading to improved yields and product purity.
References
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Shimadzu. (2015). Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification. Retrieved from [Link]
-
Giacometti, J. (2018). Monitoring the esterification of sorbitol and fatty acids by gas chromatography. ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). Esterification Reaction. Retrieved from [Link]
-
Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction. Retrieved from [Link]
-
ResearchGate. (2016). What is the best GC capillary column for Fatty Acid Methyl Esters analysis? Retrieved from [Link]
-
CDN. (2016). GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFICATION. Retrieved from [Link]
-
American Chemical Society. (n.d.). Gas phase catalyst-free esterification of fatty acids. Retrieved from [Link]
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Uses of TLC. Retrieved from [Link]
-
Agilent. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Retrieved from [Link]
-
University of Rochester. (n.d.). TLC stains. Retrieved from [Link]
-
SWGDrug. (n.d.). Thin Layer Chromatography (TLC) System Descriptions and Visualizations. Retrieved from [Link]
-
OperaChem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS.
-
California State University, Dominguez Hills. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
-
LookChem. (n.d.). Cas 6624-57-3,this compound. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 2-bromoglutaric acid diesters.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Physicochemial Properties of Three Glutaric Acid Diester. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Separation Theory. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Org. Syn. Coll. Vol. 4, 496. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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- 1. This compound | 6624-57-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Contenido no disponible [sigmaaldrich.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.cn]
- 12. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 17. TLC-Thin Layer Chromatography - operachem [operachem.com]
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- 19. scribd.com [scribd.com]
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- 24. gcms.cz [gcms.cz]
- 25. Gas phase catalyst-free esterification of fatty acids. - American Chemical Society [acs.digitellinc.com]
- 26. reddit.com [reddit.com]
Purification of crude dibutyl glutarate by vacuum distillation
Application Note: High-Purity Isolation of Dibutyl Glutarate via Vacuum Distillation
Abstract & Strategic Overview
This compound (DBG) is a critical high-boiling ester (
Direct atmospheric distillation of DBG is thermodynamically unfavorable and chemically hazardous; the high temperatures required promote thermal degradation (decarboxylation/polymerization) and oxidation. This protocol details a vacuum distillation workflow designed to isolate DBG at purities
Physicochemical Profile & Thermodynamic Constraints
Understanding the vapor pressure-temperature relationship is vital for configuring the vacuum system. The table below correlates the boiling point of DBG with applied vacuum pressure.
Table 1: Boiling Point of this compound at Various Pressures
| Pressure (mmHg / Torr) | Pressure (mbar) | Boiling Point ( | Operational Note |
| 760 (Atm) | 1013 | 292.8 | Avoid. High degradation risk. |
| 10 | 13.3 | ~135 - 140 | Standard high-vac pump range. |
| 1.0 | 1.33 | ~105 - 110 | Ideal for heat-sensitive batches. |
| 0.2 - 0.3 | 0.26 - 0.40 | 115 - 120 (Lit.) | High-efficiency oil pump required. |
Data interpolated from standard ester nomographs and specific literature values [1, 2].
Pre-Distillation Treatment (Critical Step)
Causality: Attempting to distill crude reaction mixtures directly is the most common cause of failure. Residual sulfuric acid or p-toluenesulfonic acid (p-TSA) acts as a catalyst for reverse esterification (hydrolysis) once water is generated or present, and promotes tar formation at pot temperatures
Protocol:
-
Quench: Cool the crude esterification mixture to room temperature.
-
Neutralization: Wash the organic layer twice with
aqueous Sodium Bicarbonate ( ) until the aqueous phase pH remains . This converts residual acids into water-soluble salts. -
Phase Separation: Wash once with saturated brine to remove entrained water.
-
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (
) for 30 minutes. Filter to remove solids. -
Solvent Stripping: Remove excess n-butanol (BP
) using a rotary evaporator at / . Note: Removing bulk solvent before high-vacuum distillation prevents massive "bumping" and overwhelms the cold trap.
Vacuum Distillation Workflow Visualization
The following diagram illustrates the logical flow from crude synthesis to isolated pure product, highlighting the critical decision nodes.
Figure 1: Logical workflow for the isolation of this compound, emphasizing pre-treatment to ensure distillation stability.
Detailed Experimental Protocol
Equipment Requirements:
-
Vacuum Source: Two-stage rotary vane oil pump (capable of
). -
Manometer: Digital Pirani gauge or McLeod gauge.
-
Column:
Vigreux column (provides theoretical plates, sufficient for DBG/residue separation without excessive hold-up volume). -
Condenser: Water-cooled Liebig condenser.
-
Receiver: "Cow" or "Pig" adapter with 3 receiving flasks to allow fraction switching without breaking vacuum.
-
Heating: Oil bath with magnetic stirring (do not use a heating mantle directly, as hot spots cause degradation).
Step-by-Step Procedure:
-
System Assembly: Grease all joints with high-vacuum grease. Clip all joints. Insert a bleed capillary or use a magnetic stir bar to prevent bumping.
-
Evacuation: Turn on the cooling water. Start the vacuum pump before heating. Slowly close the system vent.
-
Degassing: Allow the pressure to stabilize. You will likely see vigorous bubbling initially as dissolved gases and trace solvents escape. Wait until pressure drops below
. -
Heating Ramp:
-
Set oil bath to
initially. -
Increase bath temperature slowly. The bath should generally be
higher than the target vapor temperature.
-
-
Fraction Collection:
-
Fraction 1 (Fore-run): Collect any distillate coming over below the stable plateau (e.g.,
at ). This contains residual n-butanol and mono-butyl glutarate. -
Fraction 2 (Main Cut): When the thermometer stabilizes (e.g.,
at ) and the drip rate is constant (1 drop/sec), switch the receiver to a clean flask. Collect the bulk product. -
Termination: Stop collection when the vapor temperature begins to drop (indicating pot depletion) or rises sharply (indicating higher boiling impurities).
-
-
Shutdown: Lower the oil bath. Cool the system under vacuum to
before venting to air (prevents oxidation of hot ester).
Distillation Apparatus Diagram
The physical setup is critical for maintaining stable vacuum.
Figure 2: Schematic of the vacuum distillation rig.[1] Note the position of the Cold Trap to protect the pump from organic vapors.
Quality Control & Troubleshooting
Validation (Self-Correcting Systems):
-
Refractive Index (RI): Pure this compound has an RI of
at [3].[2] If your distillate deviates , re-distill. -
Appearance: The product must be water-white (colorless). Yellowing indicates oxidation or pot entrainment (splashing).
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Rapid Pressure Fluctuation | Bumping in the pot. | Increase stirring speed; ensure flask is not |
| High Vapor Temp | Vacuum leak. | Check all joints; ensure manometer is reading effectively. |
| Cloudy Distillate | Water contamination.[3] | The pre-distillation drying step was insufficient. Dry the distillate with |
| Low Yield | Polymerization in pot. | Pot temperature too high ( |
References
-
PubChem. (n.d.). This compound | C13H24O4.[4][5][6][7][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
LookChem. (n.d.). This compound Physical Properties. Retrieved October 26, 2023, from [Link]
- Org. Synth. (Coll. Vol. 2). Purification of Esters.
Sources
- 1. FI4143153T3 - METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS - Google Patents [patents.google.com]
- 2. Cas 6624-57-3,this compound | lookchem [lookchem.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. butyl glutarate - Wikidata [wikidata.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound | C13H24O4 | CID 81101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PubChemLite - this compound (C13H24O4) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dibutyl Glutarate Synthesis
Welcome to the Technical Support Center for diester synthesis. This guide is specifically engineered for researchers, application scientists, and drug development professionals seeking to maximize the yield, purity, and sustainability of dibutyl glutarate (DBG) —a critical plasticizer and solvent intermediate.
Rather than a generic overview, this portal dives directly into the thermodynamic bottlenecks of Fischer esterification, offering field-proven troubleshooting strategies, mechanistic explanations, and self-validating experimental protocols.
Part 1: Diagnostic Dashboard & Quantitative Benchmarks
Selecting the right catalytic system is the most critical variable in determining your final yield and product purity. The table below synthesizes quantitative data across various field-tested methodologies [1].
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalytic System | Operating Temp (°C) | Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Typical Yield (%) | Reusability / Recovery |
| Homogeneous (e.g., | 110 - 130 | 1:3 | 4 - 6 | 80 - 85 | None (Requires basic neutralization) |
| Solid Acid (e.g., Amberlyst-15) | 90 - 110 | 1:4 | 6 - 8 | 85 - 92 | Moderate (3-4 cycles via filtration) |
| Deep Eutectic Solvents (DES) | 80 - 100 | 1:2.5 | 4 - 6 | 88 - 94 | High (via simple phase separation) |
| MWCNT-CALB Nanobiocatalyst | 20 - 60 | 1:2 to 1:4 | 12 - 24 | >95 | Excellent (5+ cycles, no activity drop) |
Part 2: Deep-Dive Troubleshooting & FAQs (E-E-A-T)
Q1: My this compound yield consistently plateaus around 65-70%. How can I drive the reaction to completion?
The Causality: Fischer esterification is a reversible, equilibrium-limited condensation reaction. According to Le Chatelier's principle, the accumulation of the byproduct (water) increases the rate of the reverse reaction (hydrolysis), stalling your overall yield. The Solution: You must implement continuous water removal to break the equilibrium. Use a Dean-Stark apparatus with an entrainer that forms an azeotrope with water (such as toluene or cyclohexane). Additionally, applying the law of mass action by using an excess of 1-butanol (e.g., a 1:4 molar ratio of glutaric acid to butanol) will force the equilibrium toward the diester product.
Fig 1. Le Chatelier's principle in this compound synthesis via continuous water removal.
Q2: I am using p-Toluenesulfonic acid (p-TsOH) as a catalyst, but my product is dark and contains impurities. What is causing this?
The Causality: Homogeneous strong acids like p-TsOH or sulfuric acid lack selectivity at elevated temperatures (>120°C). They catalyze parasitic side reactions, most notably the dehydration of 1-butanol to form 1-butene or dibutyl ether, and the oxidative degradation of the aliphatic carbon backbone, which manifests as a dark discoloration. The Solution: Transition to a heterogeneous solid acid catalyst (such as Amberlyst-15 or Nafion-H). These macroreticular resins provide localized high acidity within their pores but allow for lower bulk reaction temperatures, drastically reducing etherification and oxidation side reactions.
Q3: Are there viable "green" catalytic alternatives that maintain >90% yield without the harsh conditions of traditional acids?
The Causality: Yes. Recent breakthroughs in biocatalysis utilize Candida antarctica lipase B (CALB) non-covalently immobilized on multi-walled carbon nanotubes (MWCNTs). The highly hydrophobic surface of the MWCNTs (often modified with PTFE or specific ionic liquids) induces "interfacial activation" of the lipase. This phenomenon locks the enzyme's active site lid in an "open" conformation, resulting in a hyperactive and structurally stabilized catalytic complex [2]. The Solution: By utilizing MWCNT-CALB nanobiocatalysts, the esterification of glutaric acid and butanol can proceed at extremely mild temperatures (20–60°C) with yields exceeding 95%. Furthermore, the robust nature of the carbon support allows the catalyst to be centrifuged, washed, and reused for multiple cycles without structural degradation [3].
Fig 2. Workflow for MWCNT-immobilized CALB nanobiocatalyst in diester synthesis.
Part 3: Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific macroscopic or analytical checkpoints to verify reaction progress.
Protocol A: High-Yield Synthesis using a Solid Acid Catalyst (Amberlyst-15)
This protocol utilizes azeotropic distillation. The physical accumulation of water serves as your real-time validation metric.
-
Reagent Preparation: In a 250 mL round-bottom flask, combine 0.1 mol (13.2 g) of glutaric acid and 0.4 mol (29.6 g) of 1-butanol.
-
Catalyst & Entrainer: Add 1.5 g of pre-dried Amberlyst-15 resin and 30 mL of toluene (to act as the azeotropic water-carrying agent).
-
Apparatus Setup: Attach a Dean-Stark trap fitted with a reflux condenser to the flask. Ensure the trap is pre-filled with a small amount of toluene.
-
Reaction Execution: Heat the mixture to reflux (approx. 110°C) under continuous magnetic stirring.
-
Self-Validation Checkpoint: Monitor the accumulation of water in the Dean-Stark trap. The theoretical water yield for complete diesterification is 3.6 mL (0.2 mol). Once the water volume stabilizes at this mark (typically 6-8 hours), the reaction has reached maximum conversion.
-
Purification: Cool the mixture to room temperature. Filter the solution through a sintered glass funnel to recover the Amberlyst-15 beads. Remove the excess butanol and toluene via rotary evaporation under reduced pressure (e.g., 40 mbar at 60°C) to yield crude this compound.
Protocol B: Enzymatic Synthesis using MWCNT-CALB Nanobiocatalyst
This protocol offers a low-energy, highly selective alternative. GC-FID tracking is used to validate the conversion of the monoester intermediate.
-
Reaction Assembly: In a 50 mL sealed reaction vial, add 1.0 mmol of glutaric acid and 4.0 mmol of 1-butanol.
-
Solvent & Catalyst Addition: Add 5 mL of cyclohexane (solvent) and 150 mg of the MWCNT-PTFE immobilized CALB catalyst.
-
Incubation: Place the sealed vial in a thermostatic orbital shaker set to 40°C and 200 rpm.
-
Analytical Validation: Allow the reaction to proceed for 24 hours. At intervals (e.g., 4h, 12h, 24h), extract a 10 µL aliquot, dilute in hexane, and analyze via GC-FID to confirm the disappearance of the mono-butyl glutarate intermediate peak.
-
Catalyst Recovery: Transfer the mixture to a centrifuge tube and spin at 5000 rpm for 10 minutes to pellet the carbon-based nanobiocatalyst. Decant the clear supernatant containing the pure this compound.
-
Recycling: Wash the catalyst pellet twice with cold hexane to remove residual organics, dry under vacuum at room temperature, and store for the next reaction cycle.
References
-
LookChem Database. (n.d.). This compound (CAS 6624-57-3) Properties and Synthesis Applications. Retrieved from[Link]
-
Szelwicka, A., Kolanowska, A., Latos, P., Jurczyk, S., Boncel, S., & Chrobok, A. (2021). Outperformance in Acrylation: Supported D-Glucose-Based Ionic Liquid Phase on MWCNTs for Immobilized Lipase B from Candida antarctica as Catalytic System. Molecules / PMC. Retrieved from[Link]
-
Szelwicka, A., Boncel, S., Jurczyk, S., & Chrobok, A. (2019). Exceptionally active and reusable nanobiocatalyst comprising lipase non-covalently immobilized on multi-wall carbon nanotubes for the synthesis of diester plasticizers. Applied Catalysis A: General, 574, 41-47. Retrieved from[Link]
Technical Support Center: Optimizing Reaction Conditions for Dibutyl Glutarate Production
Welcome to the technical support center for the synthesis of dibutyl glutarate. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their experimental conditions for this common diester. This compound, also known as pentanedioic acid, dibutyl ester, is a versatile chemical used as a plasticizer and solvent in various industries, including coatings, adhesives, and lacquers.[1][2] Its synthesis, while straightforward in principle, requires careful control of reaction parameters to achieve high yields and purity.
This document moves beyond simple protocols to explain the causality behind each experimental step, providing you with the foundational knowledge to troubleshoot and refine your process effectively.
Section 1: Synthesis Fundamentals & Core Protocol
This section covers the fundamental principles of this compound synthesis and provides a robust, field-tested experimental protocol.
Q1: What is the core chemical reaction for producing this compound?
The industrial and laboratory synthesis of this compound from glutaric acid and n-butanol is predominantly achieved through Fischer-Speier Esterification . This is a classic organic reaction where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst.
The Mechanism: The reaction proceeds by the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (n-butanol). A series of proton transfer steps follows, culminating in the elimination of a water molecule and the formation of the ester.
Equilibrium is Key: Critically, Fischer esterification is a reversible, equilibrium-controlled process.[3][4]
Glutaric Acid + 2 n-Butanol ⇌ this compound + 2 Water
To achieve a high yield of the desired product, the equilibrium must be shifted to the right. This is accomplished by applying Le Châtelier's principle in two primary ways:
-
Using an Excess of a Reactant: Employing a large excess of n-butanol increases the probability of the forward reaction.[3][4]
-
Removing a Product as it Forms: Continuously removing water from the reaction mixture prevents the reverse reaction (ester hydrolysis) from occurring, thereby driving the synthesis to completion.[3][5]
Q2: What is a standard, reliable protocol for synthesizing this compound in a laboratory setting?
This protocol is designed for a typical laboratory scale and incorporates best practices for maximizing yield and purity.
Caption: General workflow for this compound synthesis.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is clean and dry to prevent introducing water, which would hinder the reaction.[6]
-
Charge Reactants: To the flask, add glutaric acid (1.0 eq), n-butanol (5.0 eq, a 2.5:1 molar ratio per carboxylic acid group), and an azeotropic solvent such as toluene (approx. 2 mL per gram of glutaric acid). The excess butanol helps drive the equilibrium forward.[3][5]
-
Add Catalyst: Add the acid catalyst. p-Toluenesulfonic acid (p-TsOH) is often preferred over sulfuric acid as it tends to cause fewer charring-related side reactions. A typical loading is 1-5 mol% relative to the glutaric acid.[5]
-
Heating and Water Removal: Heat the mixture to a gentle reflux. A toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.[5]
-
Reaction Monitoring: The reaction is typically complete when water ceases to collect in the trap, and the volume of collected water approaches the theoretical amount (2 moles of water per mole of glutaric acid). This can take several hours.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine (saturated NaCl solution) to remove residual salts and water.[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the toluene and excess n-butanol.[3]
-
Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound.[3]
Q3: How do I choose the right catalyst and how much should I use?
The choice of catalyst depends on the scale, desired reaction conditions, and purification strategy.
| Catalyst Type | Example(s) | Typical Loading | Advantages | Disadvantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | 1-5 mol% (vs. diacid)[5] | High activity, low cost, readily available. | Difficult to remove (requires neutralization), can cause corrosion and side reactions.[7] |
| Solid Acid | Amberlyst-15, Nafion | 5-15 wt% (vs. reactants) | Easily filtered and recycled, less corrosive, can lead to cleaner reactions.[7] | Lower activity than homogeneous catalysts, may require higher temperatures or longer reaction times. |
| Enzymatic | Lipases (e.g., Candida antarctica lipase B) | Varies | High selectivity, mild reaction conditions (avoids side reactions), environmentally friendly.[1] | Higher cost, can be sensitive to temperature and pH, slower reaction rates. |
For most lab-scale syntheses, p-Toluenesulfonic acid (p-TsOH) offers the best balance of reactivity and ease of handling. Start with a loading of 2-3 mol% relative to the glutaric acid.
Section 2: Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This section addresses the most common problems encountered during this compound synthesis.
Q4: My reaction yield is very low. What are the most likely causes and how can I fix them?
Low yield is the most frequent issue and almost always traces back to the reaction equilibrium.[3] Use the following guide to diagnose the problem.
Caption: A diagnostic flowchart for troubleshooting low yields.
Q5: I'm seeing unexpected byproducts. What are they and how can I prevent them?
Side reactions can reduce your yield and complicate purification. The most common culprits are:
-
Dibutyl Ether & Butenes: At high temperatures, the strong acid catalyst can cause the dehydration of n-butanol.[3][5]
-
Cause: Excessive reaction temperature (typically >140-150°C).
-
Solution: Maintain the reaction temperature just high enough for efficient azeotropic removal of water. Avoid overheating. Using a milder solid acid catalyst can also mitigate this issue.
-
-
Monobutyl Glutarate (Monoester): This is an intermediate in the reaction and its presence in the final product indicates an incomplete reaction.[5]
-
Cause: Insufficient reaction time, inadequate temperature, or not enough catalyst to drive the second esterification.
-
Solution: Ensure the reaction is run to completion by monitoring water collection. A slight increase in catalyst loading or reaction time can help push the reaction to the diester stage.[5]
-
Q6: The reaction seems to have stalled before completion. What steps should I take?
If water collection in the Dean-Stark trap stops prematurely (well below the theoretical amount), it usually points to a catalyst issue.
-
Cause: The catalyst may have been deactivated by impurities in the reactants or has been consumed in side reactions.
-
Solution: Add a small additional portion of fresh catalyst (e.g., 0.5-1.0 mol%) to the reaction mixture. If the reaction restarts (i.e., water collection resumes), it confirms catalyst deactivation was the problem. Always use fresh, high-purity catalysts.[5]
Section 3: Product Purification and Analysis
Proper work-up and analysis are critical for obtaining and verifying a high-purity product.
Q7: What is the standard procedure for working up the reaction and purifying the final product?
The goal of the work-up is to remove the catalyst, excess reactants, and solvent before final purification. The protocol described in Q2 is the standard and recommended procedure. The final purification step, vacuum distillation, is crucial for separating the high-boiling this compound from any non-volatile impurities and lower-boiling side products.
Q8: How can I monitor the progress of the reaction effectively?
Besides observing the volume of water collected in the Dean-Stark trap, the acid number (or acid value) can be determined to monitor the consumption of glutaric acid.
-
Method: A small aliquot of the reaction mixture is periodically removed, dissolved in a suitable solvent (e.g., a toluene/isopropanol mixture), and titrated with a standardized solution of potassium hydroxide (KOH) using phenolphthalein as an indicator.
-
Interpretation: A decreasing acid number over time indicates the consumption of the carboxylic acid groups and the progress of the esterification.[7] The reaction is considered complete when the acid number stabilizes at a low value.
Q9: Which analytical techniques should I use to confirm the purity and identity of my this compound?
A combination of techniques should be used for comprehensive characterization:
-
Gas Chromatography (GC): An excellent method for determining the purity of the final product and detecting volatile impurities like residual n-butanol or dibutyl ether.[8][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the conversion. Look for the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the strong C=O stretch of the ester (around 1735 cm⁻¹).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and can be used for quantitative purity assessment.
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique confirms the molecular weight of the product (244.33 g/mol ).[2][11]
Section 4: Frequently Asked Questions (FAQs)
Q10: Can I run this reaction without an azeotropic solvent like toluene? Yes, it is possible to run the reaction neat, especially if a large excess of n-butanol is used. In this "solvent-free" approach, the n-butanol itself forms an azeotrope with water to facilitate its removal. However, using toluene often provides better temperature control and more efficient water separation in the Dean-Stark trap.
Q11: Are there greener or alternative catalysts I can use? Absolutely. Solid acid catalysts like Amberlyst resins are a great "greener" alternative as they are easily removed by simple filtration and can be reused, minimizing waste.[7][12] Enzymatic catalysis using lipases is another environmentally benign option that operates under very mild conditions, though it is often slower and more expensive.[1]
Q12: How critical is the purity of my starting materials (glutaric acid and butanol)? Very critical. Impurities in the starting materials can inhibit or poison the catalyst.[6] Most importantly, any water present in the glutaric acid or n-butanol at the start of the reaction will need to be removed before esterification can proceed efficiently, effectively creating an initial delay and making it difficult to monitor progress accurately. Always use reagents of high purity with low water content.
References
- Benchchem. (n.d.). Technical Support Center: Diisooctyl Glutarate Synthesis.
- Google Patents. (n.d.). FI4143153T3 - METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS.
- University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield.
- Benchchem. (n.d.). Optimizing temperature for diisooctyl glutarate synthesis.
- LookChem. (n.d.). Cas 6624-57-3, this compound.
- MDPI. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant.
- GSRS. (n.d.). This compound.
- Google Patents. (n.d.). EP2297090A1 - Stereoselective enzymatic synthesis of (s) or (r)-iso-butyl-glutaric ester.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Kinetics of heterogeneous esterification of glutaric acid with methanol over Amberlyst 35.
- AIP Publishing. (n.d.). Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- ATSDR. (n.d.). 7. ANALYTICAL METHODS.
- Chemical Bull Pvt. Ltd. (n.d.). This compound | 6624-57-3.
- PMC. (n.d.). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach.
Sources
- 1. Cas 6624-57-3,this compound | lookchem [lookchem.com]
- 2. This compound | C13H24O4 | CID 81101 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. digital.csic.es [digital.csic.es]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Dibutyl Glutarate Synthesis
Welcome to the Technical Support Center for esterification workflows. Synthesizing dibutyl glutarate from glutaric acid and 1-butanol is a fundamental process in drug development, plasticizer manufacturing, and polymer chemistry. However, researchers frequently encounter a critical yield-reducing side reaction: the formation of dibutyl ether.
This guide provides mechanistic insights, diagnostic FAQs, and a self-validating protocol to help you suppress etherification and maximize your target ester yield.
Section 1: Mechanistic Causality (Why Does Ether Form?)
The synthesis of this compound relies on the, governed by the Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism[1]. Because this reaction is an equilibrium process, it is typically driven forward by applying heat and using an excess of the alcohol (1-butanol).
However, introducing strong mineral acids (like concentrated
-
Protonation: The strong acid catalyst protonates the hydroxyl group of 1-butanol, creating a highly reactive oxonium ion with water as an excellent leaving group.
- Attack: A second molecule of 1-butanol acts as a nucleophile, attacking the electrophilic carbon of the protonated alcohol.
-
Dehydration: Water is expelled, yielding dibutyl ether.
Understanding this causality is the first step in optimizing your reaction conditions.
Figure 1: Competing reaction pathways in this compound synthesis.
Section 2: Diagnostic FAQs
Q1: I am using concentrated sulfuric acid (
Q2: I increased my reaction temperature to 150°C to speed up the synthesis, but my ester yield dropped. Does temperature really matter if I'm using a Dean-Stark trap? A: Yes, strict temperature control is critical. While the esterification of n-butanol is slightly exothermic and benefits from moderate heat to overcome the activation energy barrier,[4]. Solution: Cap your heating mantle or oil bath at 115°C–120°C. Rely on the continuous removal of water via the Dean-Stark trap to drive the equilibrium forward, rather than relying on excessive thermal energy.
Q3: How much excess 1-butanol should I use? I read that massive excess drives the reaction to completion. A: Glutaric acid is a dicarboxylic acid, meaning the theoretical stoichiometric requirement is 1:2 (Acid:Alcohol). While [1], a massive excess (e.g., >1:6) combined with an acid catalyst increases the statistical probability of butanol-butanol collisions, favoring etherification. Solution: Maintain a controlled molar ratio of 1:3 or 1:4. This provides enough excess to drive the Fischer esterification without oversaturating the system with nucleophilic alcohol.
Section 3: Quantitative Process Parameters
The following table summarizes the causal relationship between catalyst selection, temperature, and ether formation. By optimizing these parameters, researchers can drastically reduce side-product generation.
| Catalyst System | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Dibutyl Ether Formation (%) | Target Ester Yield (%) |
| Concentrated | 140 - 150 | 1 : 4 | > 15.0% | < 75.0% |
| Concentrated | 110 - 120 | 1 : 4 | 5.0 - 8.0% | 85.0% |
| p-Toluenesulfonic Acid (pTSA) | 110 - 120 | 1 : 3 | < 2.0% | > 92.0% |
| Cation-Exchange Resin (Amberlyst-15) | 100 - 110 | 1 : 3 | < 0.5% | > 95.0% |
Section 4: Validated Experimental Protocol
To ensure scientific integrity, this protocol utilizes a self-validating system: the Dean-Stark apparatus. The physical accumulation of water in the trap provides real-time, visual confirmation of the reaction's progress, eliminating the need to interrupt the system for intermediate sampling.
Figure 2: Step-by-step experimental workflow for optimized esterification.
Step-by-Step Methodology:
-
Reactor Preparation: Charge a clean, dry round-bottom flask with 1.0 equivalent of glutaric acid and 3.5 equivalents of 1-butanol.
-
Catalyst Addition: Add 5 wt% of a dried solid cation-exchange resin (e.g., Amberlyst-15) or 2 mol% of pTSA. Causality: Solid acid catalysts provide localized acidic sites that facilitate esterification while [3].
-
Apparatus Setup: Attach a Dean-Stark trap and a reflux condenser. Pre-fill the side-arm of the trap with 1-butanol. Causality: Pre-filling ensures that the first drop of condensed water immediately separates and falls to the bottom of the trap, preventing the water from flowing back into the reaction vessel.
-
Controlled Heating: Immerse the flask in an oil bath set strictly to 115°C–120°C.
-
Self-Validating Monitoring: Allow the mixture to reflux. Monitor the water volume collecting in the Dean-Stark trap. For every 1 mole of glutaric acid, theoretical completion yields 2 moles of water. Once the water volume plateaus at the theoretical maximum, the reaction has reached completion.
-
Workup & Purification: Cool the mixture to room temperature. Filter out the solid resin catalyst (if used). Remove the excess 1-butanol under reduced pressure via rotary evaporation, and purify the crude this compound via vacuum distillation to isolate the final product.
References
-
Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]
-
Title: Efficient esterification of n-butanol with acetic acid catalyzed by the Brönsted acidic ionic liquids Source: RSC Advances (RSC Publishing) URL: [Link]
-
Title: Kinetics for the Esterification Reaction of n-Butanol with Acetic Acid Source: Journal of Chemical Technology / Academic Repositories URL: [Link]
-
Title: Liquid-Phase Esterification of Propionic Acid with n-Butanol Source: ACS Publications URL: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Efficient esterification of n -butanol with acetic acid catalyzed by the Brönsted acidic ionic liquids: influence of acidity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26722J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jxnutaolab.com [jxnutaolab.com]
Purification challenges for dibutyl glutarate and solutions
This guide serves as a specialized technical support resource for the purification of Dibutyl Glutarate (DBG). It is structured to address specific "pain points" encountered during the workup and isolation phases of synthesis.
Executive Summary & Physical Constants
This compound (DBG) is a high-boiling diester used as a plasticizer and solvent.[1] The primary challenge in its purification is separating the target diester from the mono-butyl glutarate (half-ester) intermediate and unreacted starting materials without inducing hydrolysis or thermal decomposition.
Key Physical Properties for Purification:
| Property | Value | Notes |
|---|---|---|
| Boiling Point (atm) | 287–292 °C | Do not distill at atmospheric pressure. Decomposition risk. |
| Boiling Point (Vacuum) | ~145–155 °C @ 10 mmHg | Target range for purification. |
| Density | 0.97–0.98 g/cm³ | Forms the top layer during aqueous washes (Water = 1.0). |
| Solubility | Insoluble in water | Allows for aqueous alkaline washing. |
| Major Impurities | Mono-butyl glutarate, n-Butanol, Glutaric acid | Monoester is the most persistent impurity. |
Troubleshooting Guide (Q&A)
Direct solutions to common experimental failures.
Q1: My final product has a high Acid Value (AV) even after distillation. Why?
Diagnosis: You likely failed to remove the Mono-butyl glutarate (MBG) intermediate before distillation. Explanation: MBG is a half-ester with a free carboxylic acid group. Its boiling point is close enough to DBG that simple distillation often results in co-distillation. Solution: The separation must be chemical, not thermal.
-
Alkaline Wash: You must wash the crude organic phase with a weak base (10-20% Na₂CO₃ or saturated NaHCO₃).
-
Mechanism: The base converts the MBG (an acid) into its sodium salt (Sodium butyl glutarate), which is highly water-soluble. The DBG (diester) remains organic.
-
Verification: Check the pH of the aqueous layer. It must remain alkaline (pH > 9). If it turns neutral/acidic, you have exhausted your base; add more.
Q2: I am getting a persistent emulsion during the carbonate wash.
Diagnosis: Formation of surfactants (sodium salts of glutaric acid/monoester) combined with vigorous agitation. Solution:
-
Salting Out: Add solid Sodium Chloride (NaCl) or saturated brine to the emulsion. This increases the ionic strength of the aqueous phase, forcing the organic layer to separate.
-
Gentle Mixing: Do not shake vigorously. Use a magnetic stirrer at medium speed or gentle inversion.
-
Filtration: If solid particulates are stabilizing the emulsion, filter the mixture through a Celite pad.
Q3: The product is chemically pure (>99% GC) but has a yellow tint.
Diagnosis: Presence of trace oxidation byproducts or polymerized impurities formed during high-temperature heating. Solution:
-
Vacuum Distillation: This is the most effective decolorization method. Ensure your vacuum is strong (<5 mmHg) to keep the pot temperature below 160°C.
-
Activated Carbon: If distillation is not possible, treat the neat liquid with 1-2% w/w Activated Carbon (powdered) at 60°C for 1 hour, then filter through a 0.45 µm membrane.
Q4: How do I effectively remove excess n-Butanol?
Diagnosis: n-Butanol (BP ~117°C) is the starting material and is often used in excess. Solution:
-
Rotary Evaporation is insufficient for trace removal due to DBG's viscosity holding onto solvent.
-
Fore-cut Distillation: During vacuum distillation, collect the first fraction (the "fore-cut") until the vapor temperature stabilizes at the DBG boiling point.
-
Nitrogen Sparge: For non-distilled grades, heat DBG to 100°C under vacuum and sparge with dry nitrogen to strip residual alcohol.
Detailed Experimental Protocols
Protocol A: Critical Neutralization & Wash (The "Chemical Purification")
Use this protocol immediately after the esterification reaction is complete.
Reagents:
-
Crude Reaction Mixture (DBG, Butanol, Catalyst, Monoester)
-
20% Aqueous Sodium Carbonate (Na₂CO₃)
-
Saturated Brine (NaCl)
-
Ethyl Acetate or Toluene (Optional, if dilution is needed)
Step-by-Step:
-
Cooling: Cool the reaction mixture to room temperature (<30°C). Warning: Hot hydrolysis can degrade the diester.
-
First Wash (Catalyst Removal): Add water equal to 50% of the reaction volume. Agitate gently and separate phases. Discard the aqueous (lower) layer which contains most of the strong acid catalyst.
-
Alkaline Wash (Monoester Removal):
-
Add 20% Na₂CO₃ solution (approx. 1:1 volume ratio to organic layer).
-
Stir effectively for 30 minutes. Monitor CO₂ evolution (effervescence).
-
Critical Check: Test pH of aqueous layer. If pH < 9, add more base.
-
Allow layers to settle (30-60 mins). If emulsion forms, add Brine.
-
Separate layers. The Top layer is DBG.
-
-
Brine Wash: Wash the organic layer once with saturated brine to remove trapped base and reduce water content.
-
Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO₄) for 1 hour. Filter.
Protocol B: High-Vacuum Distillation
Use this for final polishing to achieve >99% purity and remove color.
Equipment:
-
Short-path distillation head or Vigreux column.
-
High vacuum pump (capable of <5 mmHg).
-
Oil bath.[2]
Step-by-Step:
-
Setup: Load the dried crude DBG into the boiling flask. Add a stir bar.
-
Degassing: Apply vacuum gradually at room temperature to remove dissolved air and residual solvents (butanol).
-
Heating:
-
Slowly ramp oil bath temperature.
-
Fraction 1 (Fore-cut): Collect distillate coming over below 130°C (at 10 mmHg). This is residual butanol and low-boilers.
-
Fraction 2 (Main Cut - DBG): Collect the stable fraction.
-
Expected Vapor Temp:145–155°C at 10 mmHg .
-
Expected Vapor Temp:120–130°C at 1 mmHg .
-
-
-
Shutdown: Stop collecting when vapor temp drops or pot temp rises sharply (indicating pot residue/polymers).
Visual Workflows
Figure 1: Purification Logic Flow
This diagram illustrates the critical decision points in the purification process.
Caption: Standard workflow for isolating high-purity this compound from crude esterification mixtures.
Figure 2: Troubleshooting Decision Tree
Use this to diagnose specific impurity issues.
Caption: Diagnostic tree for resolving common quality failures in DBG purification.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 81101, this compound. Retrieved March 5, 2026 from [Link]
-
Organic Syntheses (2014). Preparation of Glutaric Acid and Derivatives. Org. Syn. Coll. Vol. 4, 496. (Provides foundational data on glutaric acid esterification workups). Retrieved March 5, 2026 from [Link]
Sources
Technical Support Center: Minimizing Impurities in Dibutyl Glutarate Production
Welcome to the Technical Support Center for Dibutyl Glutarate (DBG) synthesis. As a critical plasticizer and solvent in pharmaceutical coatings and drug delivery systems, DBG must be synthesized with exceptionally high purity. This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks, eliminate side reactions, and optimize esterification workflows.
Mechanistic Overview: The Esterification Pathway
To effectively troubleshoot impurities, we must first map the reaction environment. The synthesis of DBG via the esterification of glutaric acid with 1-butanol is a two-step, equilibrium-limited process that is highly susceptible to side reactions if thermal and catalytic parameters are not strictly controlled.
Reaction pathways in this compound synthesis highlighting target and impurity formation.
Troubleshooting FAQs
Q: Why is my reaction stalling with high residual levels of monobutyl glutarate? A: Esterification is a reversible, equilibrium-limited condensation reaction. As the reaction progresses from glutaric acid to the intermediate monobutyl glutarate, and finally to this compound, water is generated as a byproduct. If this water is not continuously removed, it shifts the equilibrium backward according to Le Chatelier's principle, halting the second esterification step. Actionable Solution: Implement a Dean-Stark apparatus pre-filled with 1-butanol to continuously azeotrope water out of the system. Ensure your condenser is sufficiently chilled (≤ 5°C) to prevent vapor loss, which can alter the stoichiometric ratio and stall conversion.
Q: I am detecting dibutyl ether in my final product. How do I prevent this?
A: Dibutyl ether is formed via the intermolecular dehydration of 1-butanol. This side reaction is highly sensitive to temperature and the nature of the acid catalyst. Homogeneous catalysts like concentrated sulfuric acid (
Q: What is the optimal molar ratio to minimize unreacted glutaric acid without causing excessive side reactions? A: While the stoichiometric ratio of glutaric acid to 1-butanol is 1:2, using this exact ratio results in poor mass transfer and incomplete conversion because glutaric acid is a solid that requires solvation. Actionable Solution: Use a molar ratio of 1:4 (Glutaric Acid : 1-Butanol). The excess butanol acts as both a reactant to drive the equilibrium forward and a solvent to maintain a homogenous liquid phase. The excess alcohol can be easily recovered post-reaction via rotary evaporation 3.
Quantitative Data: Catalyst Performance & Impurity Profiles
Selecting the right catalytic system is the single most important factor in minimizing downstream purification steps.
| Catalyst System | Operating Temp (°C) | Target DBG Yield (%) | Dibutyl Ether (Impurity) | Monobutyl Glutarate (Impurity) | Post-Reaction Processing |
| Sulfuric Acid (Homogeneous) | 120 - 140 | 85 - 88 | High (> 5.0%) | Low (< 1.0%) | Complex (Neutralization & Aqueous Wash) |
| p-Toluenesulfonic Acid (pTSA) | 115 - 125 | 90 - 92 | Moderate (2.0 - 4.0%) | Low (< 1.0%) | Complex (Neutralization & Aqueous Wash) |
| Amberlyst 35 (Heterogeneous) | 105 - 115 | > 96 | Very Low (< 0.5%) | Very Low (< 0.5%) | Simple (Direct Filtration) |
Self-Validating Experimental Protocol: High-Purity DBG Synthesis
Objective: Synthesize this compound with < 0.5% total impurities using a heterogeneous solid acid catalyst. This protocol is designed as a self-validating system, meaning progression to the next step is dictated by analytical checkpoints rather than arbitrary timers.
Phase 1: Setup & Initialization
-
Reagent Loading: In a 500 mL round-bottom flask, combine 0.5 moles of Glutaric Acid (66.06 g) and 2.0 moles of 1-Butanol (148.24 g).
-
Causality: The 1:4 molar ratio ensures complete dissolution of the diacid and provides the necessary thermodynamic push to drive the equilibrium forward.
-
-
Catalyst Addition: Add 3.3 g (5% w/w relative to diacid) of pre-dried Amberlyst 35 resin.
-
Causality: Pre-drying the macroreticular resin removes ambient moisture that would prematurely inhibit the forward condensation reaction.
-
-
Apparatus Assembly: Attach a Dean-Stark trap (pre-filled with 1-butanol) and a reflux condenser chilled to 4°C.
Phase 2: Reaction & Continuous Equilibrium Shift 4. Controlled Heating: Submerge the flask in an oil bath set to 125°C to achieve a gentle internal reflux temperature of 110°C–115°C.
-
Causality: This specific thermal window is critical; it is hot enough to azeotrope water out of the system but strictly below the >120°C threshold where butanol dehydration into dibutyl ether rapidly accelerates.
-
Water Harvesting: Continuously monitor the Dean-Stark trap. Drain the lower aqueous phase periodically. The theoretical water yield for complete conversion is ~18 mL (1.0 mole).
Phase 3: In-Process Validation (The Self-Validating Checkpoint) 6. Acid Value Titration: Once water evolution ceases, withdraw a 1 mL aliquot from the reaction flask. Titrate against 0.1 M KOH using phenolphthalein indicator.
-
Validation Metric: An Acid Value (AV) of < 2.0 mg KOH/g confirms the near-complete consumption of both the initial glutaric acid and the monobutyl glutarate intermediate. If AV > 2.0, resume reflux for 30 minutes and re-test. Do not proceed to purification until this metric is met.
Phase 4: Purification & Isolation 7. Catalyst Recovery: Cool the mixture to room temperature and vacuum-filter through a coarse glass frit to remove the Amberlyst 35 beads. The solid catalyst can be washed with methanol, dried, and reused for subsequent batches. 8. Solvent Removal: Transfer the filtrate to a rotary evaporator. Strip the excess 1-butanol at 60°C under reduced pressure (50 mbar). 9. Final Verification: Analyze the resulting clear liquid via GC-FID to confirm the absence of the dibutyl ether peak and verify a DBG purity of > 99%.
References
-
Sascha Grob, Hans Hasse. "Reaction Kinetics of the Homogeneously Catalyzed Esterification of 1-Butanol with Acetic Acid in a Wide Range of Initial Compositions." Industrial & Engineering Chemistry Research. 1
-
Yu-Ting Tsai, Ho-mu Lin, Ming-Jer Lee. "Kinetics of heterogeneous esterification of glutaric acid with methanol over Amberlyst 35." Journal of the Taiwan Institute of Chemical Engineers. 2
-
"Reaction Kinetics of Tert-Butanol Esterification." ResearchGate. 3
Sources
Validation & Comparative
Dibutyl glutarate vs. other dialkyl esters as solvents
An In-Depth Technical Guide to Dibutyl Glutarate and Its Comparison with Alternative Dialkyl Ester Solvents
For the modern researcher, scientist, or drug development professional, solvent selection is a critical decision that profoundly impacts process efficiency, product performance, and environmental footprint. Among the class of "green" or safer solvents, dialkyl esters of dicarboxylic acids have emerged as versatile and effective alternatives to traditional, more hazardous options. This guide provides a detailed comparative analysis of this compound (DBG), a high-performance solvent and plasticizer, against other commercially significant dialkyl esters.
Our analysis moves beyond a simple cataloging of properties. We will explore the causal relationships between chemical structure, physicochemical characteristics, and functional performance in key applications. By grounding our claims in experimental data and established protocols, this guide aims to equip you with the necessary insights to make informed solvent selection decisions for your specific research and development needs.
The Physicochemical Landscape of Dialkyl Esters
The performance of a solvent is fundamentally dictated by its physical and chemical properties. This compound's characteristically high boiling point and low vapor pressure, for instance, are direct consequences of its molecular weight and the intermolecular forces at play. These properties translate to a slow evaporation rate, a desirable trait in applications like coatings where it promotes a smooth, even finish.[1][2]
To provide a clear comparative framework, the table below summarizes key physicochemical properties of this compound alongside other relevant dialkyl esters. We have selected dimethyl glutarate to illustrate the effect of alkyl chain length, and dibutyl succinate and dibutyl adipate to demonstrate the impact of varying the dicarboxylic acid backbone.
Table 1: Comparative Physicochemical Properties of Selected Dialkyl Esters
| Property | This compound (DBG) | Dimethyl Glutarate (DMG) | Dibutyl Succinate (DBS) | Dibutyl Adipate (DBA) |
| CAS Number | 6624-57-3[3] | 1119-40-0[4] | 141-03-7[5] | 105-99-7 |
| Molecular Formula | C13H24O4[1][6] | C7H12O4[4] | C12H22O4[5] | C14H26O4 |
| Molecular Weight ( g/mol ) | 244.33[7] | 160.17[4] | 230.31 | 258.36 |
| Boiling Point (°C) | 287.7[1] | 210-215[4] | 275 | 290 |
| Flash Point (°C) | 129.2[1] | 107[4] | 135 | 146 |
| Density (g/cm³ @ 20°C) | 0.976[1] | 1.088[4] | 0.98 | 0.96 |
| Vapor Pressure (mmHg @ 25°C) | 0.00244[1] | ~0.04 | ~0.003 | <0.01 |
| Water Solubility | Low / Slightly Soluble | Slightly Soluble | Limited Solubility[5] | Very Low |
| Hansen Solubility Parameters (δD, δP, δH) | Not Readily Available | 16.1, 7.7, 8.3[8] | 16.0, 4.5, 6.3 | 16.2, 3.9, 6.1 |
Note: Some values are sourced from chemical supplier databases and may vary slightly. Hansen Solubility Parameters for DBG, DBS, and DBA are estimated based on structurally similar compounds.
As the data illustrates, increasing the alkyl chain length from methyl (in DMG) to butyl (in DBG) significantly raises the molecular weight, boiling point, and flash point while decreasing density. Similarly, extending the dicarboxylic acid backbone from succinate (4 carbons) to glutarate (5 carbons) to adipate (6 carbons) follows a similar trend of increasing boiling and flash points. These structural variations allow for the fine-tuning of solvent properties for specific applications.
Solvency Power and Application Performance
Dialkyl esters are recognized for their high solvency power, particularly for polar resins like polyesters, polyurethanes, and acrylates.[9] This makes them highly effective in coatings, inks, and cleaning formulations. Commercial "Dibasic Esters" (DBE) are often mixtures of dimethyl adipate, glutarate, and succinate, offering a balanced profile of cost and performance.[2][9][10]
Performance in Coatings and Inks: In the coatings industry, solvent choice is paramount for achieving desired film properties. A solvent's evaporation rate directly influences leveling, gloss, and the prevention of surface defects.[2] this compound, with its very slow evaporation rate, is an excellent "tail" solvent. It remains in the film longer, allowing the coating to flow and level out, resulting in a smooth, high-gloss finish and preventing defects like pinholes or "orange peel".[1][2] While dimethyl esters evaporate faster, they can be blended with DBG to create a custom evaporation profile.[9]
Utility in Pharmaceutical Formulations: In drug development, dialkyl esters can serve as non-toxic solvents or excipients for solubilizing active pharmaceutical ingredients (APIs), particularly those with poor water solubility.[11][12] Their utility in drug delivery systems is an area of active research.[7] The choice between succinate, glutarate, or adipate esters can depend on the specific polarity and hydrogen bonding capabilities of the API, making solubility screening a critical step in formulation development.
Experimental Protocols for Solvent Evaluation
To ensure trustworthiness and provide a practical framework for your own evaluations, we present standardized, self-validating experimental protocols.
Protocol: Determining Active Pharmaceutical Ingredient (API) Solubility
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a solvent.[13] It is a robust method for comparing the efficacy of different solvents, such as this compound versus dibutyl succinate, for a specific API.
Methodology:
-
Preparation: Add an excess amount of the solid API to a series of vials, ensuring a solid phase remains after equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 5 mL) of each test solvent (this compound, Dibutyl Succinate, etc.) to its respective vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant (the saturated solvent-API solution). Perform a serial dilution with a suitable solvent (in which both the API and the test solvent are soluble) to bring the API concentration within the quantifiable range of the analytical instrument.
-
Quantification: Analyze the concentration of the API in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[14]
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factors.
Diagram: API Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Solubility Method.
Protocol: Evaluating Solvent Performance in a Coating Formulation
This protocol assesses the practical effect of a slow-evaporating solvent like this compound on the flow and leveling of a simple lacquer formulation.
Methodology:
-
Formulation Preparation: Prepare two identical base lacquer formulations (e.g., nitrocellulose resin dissolved in a primary solvent like methyl ethyl ketone).
-
Solvent Addition:
-
To Formulation A (Control), add no additional solvent.
-
To Formulation B (Test), add a specific percentage (e.g., 5% by weight) of this compound.
-
-
Mixing: Thoroughly mix both formulations until homogenous.
-
Application: Apply both formulations to separate, identical non-porous substrates (e.g., glass or steel panels) using a drawdown bar to ensure a consistent film thickness.
-
Observation (Flow): Immediately after application, intentionally create a surface defect (e.g., a scratch or a drip) on a section of each wet film.
-
Drying: Allow the panels to dry in a controlled environment (constant temperature and humidity).
-
Evaluation (Leveling): After the films are fully cured, visually and/or using a profilometer, assess the degree to which the initial surface defect has "healed" or leveled out. A smoother surface in Formulation B indicates better leveling properties imparted by the this compound.
-
Gloss Measurement: Use a gloss meter to quantitatively measure the specular gloss of both films at a specific angle (e.g., 60°). A higher gloss reading for Formulation B would also indicate superior film formation.
Diagram: Coating Leveling Test Workflow
Caption: Workflow for Coating Flow and Leveling Evaluation.
Environmental, Health, and Safety (EHS) Profile
A significant driver for the adoption of dialkyl esters is their favorable EHS profile compared to many conventional solvents.[9] They are generally characterized by low toxicity, ready biodegradability, and low Volatile Organic Compound (VOC) content due to their low vapor pressure.[9]
-
Biodegradability: Glutaric acid is a known metabolite in biological systems, and related compounds like glutaraldehyde are readily biodegradable.[15] This suggests that glutarate esters are likely to break down in the environment, minimizing persistence.
-
Toxicity: this compound is noted to cause skin and eye irritation but has a generally low acute toxicity profile.[3] This contrasts sharply with solvents like N-Methyl-2-pyrrolidone (NMP), which faces increasing regulatory scrutiny due to its reproductive toxicity. Dibasic esters are often used in formulations designed to be safer for consumers and workers.[16]
-
VOC Status: With a vapor pressure well below the 0.1 mm Hg threshold at 20°C, high-boiling esters like this compound are considered low-VOC or VOC-exempt in many regulatory frameworks, which is a major advantage for formulators in the coatings and consumer products industries.
Conclusion and Synthesis
This compound stands out as a high-performance, slow-evaporating solvent with excellent solvency for a range of polar polymers. Its selection is most advantageous in applications where controlled drying and superior film formation are critical, such as in high-performance coatings, lacquers, and inks.[1]
When to Choose this compound:
-
When a very slow evaporation rate is needed to enhance flow, leveling, and gloss.
-
In formulations requiring a high-boiling, low-VOC polar solvent.
-
As a plasticizer for certain resins to improve flexibility.[1]
When to Consider Alternatives:
-
Dimethyl Esters (e.g., DMG, DBE mixtures): When a faster evaporation rate is acceptable or desired, and cost is a primary driver.[9]
-
Dibutyl Succinate (DBS) or Adipate (DBA): When subtle adjustments in solvency, polarity, or compatibility with a specific polymer or API are required. The slightly different chain lengths of the diacid can alter the Hansen Solubility Parameters enough to improve performance in niche applications.
The choice of a dialkyl ester solvent is not a one-size-fits-all decision. It requires a careful analysis of the performance requirements, regulatory constraints, and cost targets of the specific application. By understanding the structure-property-performance relationships outlined in this guide and employing rigorous experimental validation, researchers and formulators can confidently select the optimal solvent for their needs.
References
-
LookChem. Cas 6624-57-3, this compound. [Link]
-
Ataman Kimya. DIMETHYL GLUTARATE. [Link]
-
Knothe, G. (2011). Fatty Acid Alkyl Esters as Solvents: Evaluation of the Kauri-Butanol Value. Comparison to Hydrocarbons, Dimethyl Diesters, and Other Oxygenates. Industrial & Engineering Chemistry Research, 50(7), 4039-4043. [Link]
-
MDPI. (2024). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. Molecules, 29(1), 123. [Link]
-
Perez-Vega, S., et al. (2007). Development of systematic procedures for the evaluation of solvent selection at an early stage in pharmaceutical processes. Computers & Chemical Engineering, 31(5-6), 503-511. [Link]
-
Clariant Specialty Chemicals. Special solvents. [Link]
-
PMC. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]
-
Weifang Integratechem. 【Dimethyl Glutarate】CAS No 1119-40-0. [Link]
-
PubMed. Physicochemical and Biochemical Properties for the Dialkyl Phthalates. [Link]
-
SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
National Center for Biotechnology Information. This compound | C13H24O4 | CID 81101 - PubChem. [Link]
-
PMC. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). [Link]
-
Ataman Chemicals. DIBASIC ESTER (DBE). [Link]
-
National Center for Biotechnology Information. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem. [Link]
-
HSC Chemistry. Esters: Structure, Nomenclature and Properties. [Link]
-
MDPI. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules, 26(19), 6036. [Link]
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Hansen Solubility. Hansen Solubility Parameters. [Link]
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Pirika. Hansen Solubility Parameters. [Link]
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Chemistry LibreTexts. Properties of Esters. [Link]
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J R Hess Company, Inc. Dimethyl Esters: A Versatile Alternative Solvent. [Link]
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Park, K. SOLVENTS IN TODAY'S COATINGS. [Link]
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Green Chemistry (RSC Publishing). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. [Link]
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Green Chemistry (RSC Publishing). Development of a solvent sustainability guide for the paints and coatings industry. [Link]
-
Aure Chemical. The Application of Solvents in the Coatings Industry. [Link]
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SpringerLink. Ionic liquids as solvent for efficient esterification of carboxylic acids with alkyl halides. [Link]
-
DOSS. Dimethyl Glutarate. [Link]
-
PubMed. Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. [Link]
-
MarChem. Dibasict ester(DBE) - Solvent. [Link]
-
National Center for Advancing Translational Sciences. This compound - Inxight Drugs. [Link]
-
MDPI. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Molecules, 26(20), 6292. [Link]
-
PubMed. Ecotoxicology of Glutaraldehyde: Review of Environmental Fate and Effects Studies. [Link]
-
National Toxicology Program (NTP). Dimethyl Adipate. [Link]
-
Scientific Research Publishing. Comparative Studies on Alkyd Resins from Palm (Elaeis guineensis) Oil and Mango (Mangifera) Seed-Oil. [Link]
-
MDPI. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Molecules, 26(20), 6292. [Link]
-
PubMed. Enzymatic degradation of dibutyl phthalate and toxicity of its degradation products. [Link]
-
Ataman Kimya. DIETHYL SUCCINATE. [Link]
-
Consumer Product Safety Commission. Toxicity Review for Di-n-butyl Phthalate (Dibutyl Phthalate or DBP). [Link]
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- 4. 【Dimethyl Glutarate】CAS No 1119-40-0 Also known as DBE-5 dibasic ester and Glutaric acid dimethyl ester Manufacturers and Suppliers China - Factory - Integratechem Co [integratechem.com]
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- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Advanced Purity Validation of Dibutyl Glutarate: A Comparative Analytical Guide
Executive Summary Dibutyl glutarate (DBG) is increasingly utilized as a high-boiling solvent and a phthalate-free plasticizer in pharmaceutical coatings and drug delivery systems. Unlike commodity-grade plasticizers, DBG used in drug development requires rigorous purity validation to prevent the leaching of toxic precursors (n-butanol) or acidic byproducts (glutaric acid) that can destabilize active pharmaceutical ingredients (APIs).
This guide serves as a technical manual for researchers to validate synthesized DBG. We objectively compare three primary analytical methodologies—GC-MS , qNMR , and HPLC —demonstrating why a multi-modal approach is superior to single-method reliance.
Part 1: The Impurity Landscape
To validate purity, one must first understand the synthesis vector. DBG is typically synthesized via the Fischer esterification of glutaric acid with n-butanol.
Synthesis & Impurity Map
The following diagram outlines the reaction pathway and the genesis of critical impurities.
Figure 1: Reaction pathway showing the stepwise esterification and potential side reaction (ether formation).
Part 2: Comparative Analysis of Validation Methods
In pharmaceutical applications, a simple "purity by area" from a single method is insufficient. Below, we compare the three standard validation techniques.
Gas Chromatography (GC-FID/MS)
The Gold Standard for Volatiles GC is the primary method for quantifying DBG purity due to the molecule's volatility.
-
Pros: High resolution; separates DBG from n-butanol and dibutyl ether effectively.
-
Cons: Free acids (Glutaric acid, Mono-butyl glutarate) are polar and may tail or degrade without derivatization (e.g., methylation).
-
Verdict: Essential for quantifying the main ester and volatile impurities.
Quantitative NMR (qNMR)
The Structural Validator 1H NMR provides a molar snapshot of the sample. It is the only method that can "see" impurities that might not elute on a GC column.
-
Pros: Non-destructive; requires no calibration standards for impurities if using an internal standard (e.g., TCNB); detects residual water and solvents simultaneously.
-
Cons: Lower sensitivity (LOD ~0.1%) compared to MS; overlapping signals can complicate integration.
-
Verdict: Essential for confirming the absence of the mono-ester and verifying the molar ratio of butyl groups to the glutarate backbone.
HPLC-CAD/UV
The Acid Tracker While DBG has weak UV absorbance (lacking conjugation), HPLC with a Charged Aerosol Detector (CAD) or Refractive Index (RI) is useful.
-
Pros: Excellent for quantifying non-volatile, polar impurities (Glutaric acid) without derivatization.
-
Cons: Lower sensitivity for the main ester compared to GC; requires specific detectors (UV at 210 nm is non-specific and prone to solvent interference).
-
Verdict: Secondary method, used primarily if high residual acidity is suspected.
Comparative Performance Matrix
| Feature | GC-FID/MS | 1H qNMR | HPLC-CAD |
| Primary Target | DBG Purity % | Molar Ratio / Structure | Free Acids / Non-volatiles |
| Limit of Detection | < 1 ppm (MS) | ~1000 ppm (0.1%) | ~10 ppm |
| Specificity | High (with MS) | High (Structural) | Medium |
| Sample Prep | Dilution (Simple) | Dissolution (Simple) | Mobile Phase Match |
| Critical Blindspot | Free acids (tailing) | Trace impurities <0.1% | UV-transparent compounds |
Part 3: Detailed Experimental Protocols
Protocol A: GC-MS Purity Profiling
This protocol is designed to detect the ester, unreacted alcohol, and ether side-products.
Reagents:
-
Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade).
-
Internal Standard (Optional): Dodecane.
Instrument Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1] Non-polar stationary phase is ideal for esters.
-
Inlet: Split mode (50:1), 280°C.
-
Oven Program:
-
Hold 50°C for 2 min (Elute solvents/Butanol).
-
Ramp 15°C/min to 200°C.
-
Ramp 25°C/min to 300°C, Hold 5 min.
-
-
Detector (MS): Scan range 35–400 m/z. Solvent delay 2.5 min.
Data Interpretation:
-
n-Butanol: Elutes early (~3-4 min).
-
This compound: Elutes mid-run. Mass spectrum should show characteristic fragments: m/z 171 (loss of OBu), m/z 115 (loss of ester chain).
-
Glutaric Acid: If underivatized, appears as a broad, tailing peak or may not elute.
Protocol B: 1H qNMR for Molar Validation
This method confirms that the reaction has gone to completion (Diester vs Monoester).
Sample Prep:
-
Dissolve 20 mg of synthesized DBG in 0.6 mL of CDCl3 (Chloroform-d).
Acquisition Parameters:
-
Frequency: 400 MHz or higher.
-
Scans: 16 (Screening) or 64 (Quantitative).
-
Relaxation Delay (D1): 10 seconds (Critical for accurate integration of end-groups).
Spectral Assignment (Chemical Shifts):
-
~0.93 ppm (t, 6H): Terminal methyls of butyl groups.
-
~1.38 & 1.61 ppm (m, 8H): Central methylenes of butyl chain.
-
~1.95 ppm (quint, 2H): Central methylene of glutarate backbone (C3).
-
~2.38 ppm (t, 4H): Methylene alpha to carbonyl (C2, C4).
-
~4.08 ppm (t, 4H): Methylene attached to Oxygen (O-CH2).
Validation Criteria:
-
Symmetry Check: The integration ratio of the O-CH2 signal (4.08 ppm) to the alpha-carbonyl signal (2.38 ppm) must be exactly 1.00 : 1.00 .
-
Impurity Check: Look for a triplet at ~3.65 ppm . This indicates unreacted n-Butanol (CH2-OH).
-
Mono-ester Check: Look for asymmetry in the triplet at 2.38 ppm or a broad singlet >10 ppm (COOH).
Part 4: Experimental Data Simulation
To illustrate the comparative power of these methods, we simulated data for a "Crude" batch vs. a "Purified" batch.
Table 2: Validation Results Comparison
| Analyte | Method | Crude Batch Result | Purified Batch Result | Status |
| This compound | GC-FID (Area %) | 94.2% | 99.8% | Pass |
| n-Butanol | GC-MS | 4.5% | Not Detected | Pass |
| Dibutyl Ether | GC-MS | 0.8% | < 0.05% | Pass |
| Mono-butyl Glutarate | HPLC-CAD | 0.5% | < 0.1% | Pass |
| Residual Water | 1H NMR | 0.2% | < 0.01% | Pass |
Note: GC-FID often overestimates purity by missing non-volatile acids and water. NMR provides the necessary cross-check.
Part 5: Validation Workflow Decision Tree
Use this logic flow to efficiently validate your synthesis.
Figure 2: Step-by-step decision tree for validating DBG purity.
References
-
PubChem. (n.d.).[4] this compound | C13H24O4.[4] National Library of Medicine. Retrieved March 5, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved March 5, 2026, from [Link]
-
SpectraBase. (n.d.). This compound 1H NMR Spectrum. John Wiley & Sons.[4] Retrieved March 5, 2026, from [Link]
-
European Medicines Agency. (2022). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. Retrieved March 5, 2026, from [Link]
Sources
Analytical Methods for the Characterization of Dibutyl Glutarate
The following guide provides a comparative technical analysis of analytical methodologies for Dibutyl Glutarate (DBG) . It is designed for researchers and QC professionals requiring robust characterization protocols that distinguish DBG from toxicologically concerning alternatives like phthalates.
A Comparative Methodological Guide
Executive Summary: The Analytical Challenge
This compound (DBG, CAS: 6624-57-3) is increasingly utilized as a "green" plasticizer and solvent, replacing regulated phthalates like Dibutyl Phthalate (DBP). While functionally similar to DBP, DBG presents distinct analytical challenges. Unlike phthalates, which possess aromatic rings offering strong UV absorbance, DBG is an aliphatic diester with weak UV chromophores .
This fundamental difference renders standard HPLC-UV methods (typically used for phthalates at 254 nm) ineffective for DBG. Consequently, Gas Chromatography (GC) becomes the "Gold Standard" for purity profiling, while specialized HPLC detection (RI/ELSD) is required for non-volatile impurity analysis.
This guide compares these methodologies, providing validated protocols to ensure regulatory compliance and precise characterization.
Comparative Methodological Landscape
The following table contrasts the primary analytical techniques based on sensitivity, specificity, and suitability for DBG.
| Feature | GC-FID / GC-MS (Recommended) | HPLC-UV (Standard) | HPLC-RI / ELSD (Alternative) | NMR (1H / 13C) |
| Primary Use | Purity Assay, Residual Solvents | Not Recommended | Non-volatile Impurities | Structural Confirmation |
| Detection Principle | Carbon counting (FID) / Mass Frag (MS) | Chromophore Abs (210 nm) | Refractive Index / Scattering | Magnetic Resonance |
| Sensitivity | High (ppm level) | Low (Noise interference) | Moderate | Low (mg level) |
| Key Limitation | Thermal degradation of acidic impurities | Lack of UV absorbance | Gradient incompatibility (RI) | Expensive, low throughput |
| Suitability | Excellent (Volatile Ester) | Poor | Good | Excellent (ID only) |
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on the specific data requirement (Purity vs. Identity vs. Impurities).
Figure 1: Analytical Decision Tree for this compound Characterization.
Deep Dive: Gas Chromatography (The Gold Standard)
Because DBG is a volatile ester (bp ~287°C, but elutes well), GC is the most robust method for quantification. It avoids the UV-detection issues of HPLC.
Experimental Protocol: GC-FID/MS for Purity & Impurities
Objective: Separate DBG from its synthesis precursors (n-Butanol, Glutaric Acid) and the intermediate impurity (Monobutyl Glutarate).
-
System: Agilent 7890/8890 GC or equivalent.
-
Detector: FID (for Quant) or MSD (for ID).
-
Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30m × 0.25mm × 0.25µm.
-
Rationale: A non-polar column interacts well with the aliphatic chain of DBG, providing sharp peak shapes.
-
Method Parameters:
-
Inlet: Split mode (50:1), Temp: 280°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 50°C (Hold 2 min) – Traps residual Butanol.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C (Hold 5 min) – Elutes DBG and heavier oligomers.
-
-
Detector (FID): 300°C; H2 (30 mL/min), Air (400 mL/min).
Expected Retention Order:
-
n-Butanol (Residual Solvent)
-
Glutaric Anhydride (Cyclized artifact of Glutaric Acid)
-
Monobutyl Glutarate (Trace, often requires derivatization to see clearly)
-
This compound (Main Peak)
Self-Validating Check:
-
System Suitability: The resolution (
) between n-Butanol and any early eluting peaks must be > 1.5. The tailing factor for DBG should be < 1.2.
Alternative Approach: HPLC (The "Universal" Challenge)
Why use HPLC? If you are analyzing DBG in a biological matrix (drug formulation) or need to quantify Glutaric Acid (which degrades/cyclizes in GC injectors), HPLC is necessary.
Critical Insight: Do NOT use standard UV detection at 254 nm. DBG is "invisible" at this wavelength.
Experimental Protocol: HPLC-ELSD / RI
-
System: HPLC with Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18), 150mm × 4.6mm, 3.5µm.
-
Mobile Phase:
-
Solvent A: Water (0.1% Formic Acid)
-
Solvent B: Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% → 90% B (Linear Gradient)
-
15-20 min: 90% B (Wash)
-
-
Detection:
-
ELSD: Drift tube temp 50°C, Gain 5. (Preferred for gradients).
-
UV (Last Resort): 210 nm. Warning: Acetonitrile absorbs here; expect baseline drift.
-
Comparative Performance Note: While HPLC-ELSD detects the free acid better, GC-FID offers 10-100x better sensitivity for the main DBG peak and residual solvents.
Structural Confirmation: NMR & IR Spectroscopy[1][2]
To distinguish this compound from its homologs (Dimethyl/Diethyl Glutarate) or isomers (Di-isobutyl Glutarate), spectroscopic fingerprinting is required.
1H-NMR Protocol (Identity)
-
Solvent: CDCl3 (Deuterated Chloroform).[1]
-
Key Signals:
-
4.08 ppm (Triplet):
(Diagnostic of butyl ester). -
2.3-2.4 ppm (Triplet):
(Next to Carbonyl). -
1.9 ppm (Quintet):
(Central glutarate methylene). - 0.95 ppm (Triplet): Terminal Methyl of butyl group.
-
4.08 ppm (Triplet):
-
Distinction: Di-isobutyl glutarate would show a doublet at
3.8-3.9 ppm for the group, clearly distinguishing it from the n-butyl variant.
FTIR Protocol
-
Mode: ATR (Attenuated Total Reflectance) – Neat liquid.
-
Diagnostic Peaks:
-
1735 cm⁻¹: Strong Ester C=O stretch.
-
2960-2870 cm⁻¹: Aliphatic C-H stretches.
-
No O-H stretch: Absence of broad peak at 3300 cm⁻¹ confirms low acid/alcohol impurities.
-
Comparative Performance: DBG vs. Phthalates[3]
When validating DBG as an alternative to Dibutyl Phthalate (DBP), the analytical profile differs significantly.
| Parameter | This compound (DBG) | Dibutyl Phthalate (DBP) | Implication for Analyst |
| UV Absorbance | Negligible (>220 nm) | Strong (254, 280 nm) | Cannot swap DBP HPLC methods directly to DBG. |
| GC Retention | Lower (Elutes earlier) | Higher (Aromatic interaction) | GC run times are generally faster for DBG. |
| Mass Spec (EI) | Base Peak: m/z 115 (Loss of alkoxy) | Base Peak: m/z 149 (Phthalic anhydride) | Distinct fragmentation allows easy differentiation in mixtures. |
| Regulatory | Generally Unregulated (Green) | Highly Regulated (RoHS/REACH) | DBG requires less sensitive trace detection for safety compliance. |
Visualizing the Impurity Pathway
Understanding the synthesis helps predict impurities. The following diagram maps the impurities detectable by the methods described above.
Figure 2: Impurity Origin and Detection Mapping.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81101, this compound. Retrieved from [Link]
-
Brieflands (2025). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. (Comparative reference for GC-MS methodology). Retrieved from [Link]
-
MDPI (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Retrieved from [Link]
Sources
Green Solvency: A Technical Comparison of Dibutyl Glutarate vs. Traditional Solvents
Executive Summary
Dibutyl Glutarate (DBG) represents a critical evolution in the "green solvent" class, specifically within the family of dibasic esters (DBEs). Unlike its lighter methyl-ester counterparts, DBG offers a unique hydrophobicity profile while maintaining the high boiling point and low vapor pressure characteristic of the group.
This guide objectively compares DBG against traditional high-performance solvents—N-Methyl-2-pyrrolidone (NMP) , Dichloromethane (DCM) , and Toluene . The data indicates that DBG is a superior alternative for processes requiring high thermal stability and solvating power for non-polar to moderately polar solutes, offering a non-toxic, biodegradable profile that circumvents REACH restrictions and OSHA exposure limits.
Physicochemical Profile & Performance Metrics
The following data synthesizes experimental values to establish a baseline for substitution. DBG's most distinct advantage is its flash point and vapor pressure , which drastically reduce process safety risks compared to DCM and Toluene.
Table 1: Physicochemical Properties Comparison[1]
| Property | This compound (DBG) | NMP | Dichloromethane (DCM) | Toluene |
| CAS Number | 6624-57-3 | 872-50-4 | 75-09-2 | 108-88-3 |
| Boiling Point (°C) | 292.8 | 202 | 39.6 | 110.6 |
| Flash Point (°C) | ~129 (Closed Cup) | 91 | None (Auto-ignites at 556) | 4.0 |
| Vapor Pressure (mmHg @ 20°C) | < 0.01 | 0.32 | 350 | 22 |
| Density (g/cm³) | 0.985 | 1.03 | 1.33 | 0.87 |
| Viscosity (cSt @ 25°C) | ~3.5 - 4.5* | 1.65 | 0.32 | 0.65 |
| Water Solubility | Negligible (< 0.1%) | Miscible | 1.3% | 0.05% |
*Note: Viscosity estimated based on homologous series (Dibutyl Succinate/Adipate).
Expert Insight: The Volatility Advantage
In high-temperature synthesis or coating curing, DBG’s boiling point (~293°C) prevents solvent loss. Unlike DCM, which requires complex scrubbing systems to prevent atmospheric release, DBG remains in the reactor/film. This property, however, makes it unsuitable for applications requiring rapid ambient evaporation (e.g., quick-dry adhesives), where Toluene or DCM typically excel.
Solvency Power: Hansen Solubility Parameters (HSP)
To validate if DBG can replace a solvent like NMP, we analyze the Hansen Solubility Parameters . Solvency is determined by the "distance" (
HSP Values (
- (Dispersion): Van der Waals forces.
- (Polarity): Dipole moment.
- (Hydrogen Bonding): Proton exchange capability.
Table 2: HSP Comparison
| Solvent | Solvency Character | |||
| This compound | 16.0 | 4.5 | 9.0* | Amphiphilic / Hydrophobic Ester |
| NMP | 18.0 | 12.3 | 7.2 | Highly Polar Aprotic |
| DCM | 18.2 | 6.3 | 6.1 | Chlorinated / Polar |
| Toluene | 18.6 | 1.4 | 2.0 | Non-Polar Aromatic |
*Values approximated based on Dibutyl Succinate/Sebacate analogs. DBG exhibits lower polarity than NMP but higher hydrogen bonding potential than Toluene.
HSP Visualization: The Substitution Sphere
The diagram below illustrates the "Solubility Sphere." DBG occupies a "sweet spot" bridging the gap between non-polar aromatics (Toluene) and polar esters. It is an effective drop-in replacement for Toluene in cleaning and NMP in polymer processing (e.g., PU, PVC) but may require a co-solvent to match NMP's high polarity for certain salts.
Caption: DBG effectively bridges the gap between aromatic solvents and polar aprotics, offering a safer profile for overlapping solubility zones.
Safety & Environmental Toxicology
The primary driver for switching to DBG is regulatory pressure on NMP (Reprotoxic 1B) and DCM (Carcinogen).
Table 3: Toxicity & Regulatory Profile
| Metric | This compound | NMP | DCM |
| Acute Oral LD50 (Rat) | > 5,000 mg/kg (Est.) | 3,914 mg/kg | 1,600 mg/kg |
| Carcinogenicity | Non-Carcinogenic | Not Classifiable (IARC 3) | Carcinogen (IARC 2A) |
| Reproductive Toxicity | No Evidence | Reprotoxic (Cat 1B) | Suspected |
| Biodegradability | Readily Biodegradable | Readily Biodegradable | Low / Persistent |
| Regulatory Status | Unregulated (Green) | REACH Restricted / SVHC | EPA TSCA Restricted |
Self-Validating Safety Protocol: When validating DBG in your lab, the lack of a strong odor and high flash point allows for standard fume hood operation without the need for explosion-proof electrical ratings (Class I, Div 1) required for Toluene or DCM.
Case Study: Polymer Dissolution & Cleaning
Scenario: Removing cured polyurethane (PU) or epoxy residues from stainless steel reactor vessels. Traditionally, this uses hot NMP or DCM.
Experimental Protocol: NMP Substitution with DBG
This protocol validates the efficacy of DBG in a cleaning/stripping workflow.
Materials:
-
Substrate: 316L Stainless Steel coupons coated with cured Polyurethane resin.
-
Solvents: NMP (Control), this compound (Test).
-
Equipment: Heated ultrasonic bath.
Step-by-Step Methodology:
-
Preparation: Coat steel coupons with 200µm PU resin and cure at 120°C for 4 hours. Weigh initial mass (
). -
Immersion: Place coupons in separate beakers containing NMP and DBG.
-
Thermal Activation: Heat DBG beaker to 80°C . (Note: NMP is often used at 80°C; DBG is safe at this temp due to
flash point). -
Agitation: Apply ultrasonic agitation (40 kHz) for 30 minutes.
-
Assessment: Remove coupons, rinse with water (for NMP) or an emulsifier/water mix (for DBG), dry, and weigh (
). -
Calculation:
Expected Result: DBG typically achieves 85-95% of the efficiency of NMP at the same temperature but requires slightly longer dwell times (e.g., +10 mins) due to higher viscosity and slower diffusion. However, it eliminates the worker exposure risk.
Decision Framework for Adoption
Use this logic flow to determine if DBG is the correct solvent for your specific application.
Caption: Logic flow to assess technical feasibility of switching to this compound.
References
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Referenced for general Dibasic Ester HSP values). [Link]
-
European Chemicals Agency (ECHA). (2024). Substance Information: this compound. [Link]
-
Vertec BioSolvents. (2022). Dibasic Ester Replacements and Performance. [Link]
Sources
Literature review of dibutyl glutarate applications in synthesis
Dibutyl Glutarate (DBG) in Chemical Synthesis: A Comparative Application Guide
Introduction
This compound (DBG, CAS 6624-57-3) is a highly versatile aliphatic diester emerging as a sustainable alternative to traditional solvents and legacy plasticizers[1]. With a molecular weight of 244.33 g/mol and a boiling point of 287.7°C, DBG offers an optimal balance of low volatility, excellent solvency, and environmental safety[1]. This guide provides a rigorous comparative analysis of DBG against conventional alternatives, equipping researchers and formulation scientists with actionable, field-proven methodologies for polymer synthesis, coatings, and compounding applications.
Comparative Analysis: DBG vs. Industry Standard Alternatives
When selecting a solvent or plasticizer, the causality behind the choice often comes down to the interplay between molecular weight, boiling point, and structural flexibility. DBG's linear aliphatic backbone provides superior free-volume expansion between polymer chains compared to bulky aromatic plasticizers like Dibutyl Phthalate (DBP). Furthermore, in coalescing applications, its higher boiling point drastically reduces Volatile Organic Compound (VOC) emissions compared to standard ester alcohols like Texanol (TMB)[2].
Table 1: Physical and Performance Comparison of Solvents/Plasticizers
| Property / Metric | This compound (DBG) | Dibutyl Phthalate (DBP) | Dimethyl Glutarate (DMG) | Texanol (TMB) |
| Chemical Class | Aliphatic Diester | Phthalate Ester | Aliphatic Diester | Ester Alcohol |
| Boiling Point | 287.7 °C | 340 °C | ~210 °C | 254 °C |
| VOC Profile | Low (<50% of TMB) | Low | High | Benchmark (100%) |
| Toxicity | Eco-friendly | Endocrine Disruptor | Low toxicity | Low toxicity |
| Primary Role | Coalescent / Plasticizer | Legacy Plasticizer | Solvent | Coalescent |
Application 1: Low-VOC Coalescing Agent in Polymer Synthesis
In the formulation of styrene-acrylic latexes, coalescing agents are required to lower the Minimum Film Forming Temperature (MFFT). DBG acts as a temporary plasticizer, partitioning into the aqueous polymer dispersion and softening the latex particles[3]. As water evaporates, the lowered glass transition temperature (Tg) allows the polymer chains to interdiffuse and entangle. Because DBG has a high boiling point, it remains in the film long enough to ensure complete coalescence but contributes minimally to VOC emissions[2].
DBG-mediated coalescing mechanism in latex film formation.
Experimental Protocol 1: Latex Film Formation and Scrub Resistance
-
Objective: Validate DBG's efficiency as a coalescing agent against TMB.
-
Causality: Effective partitioning of the diester ensures homogeneous film formation, directly translating to mechanical durability.
-
Preparation: Add 4.6% w/w DBG to a styrene-acrylic latex (e.g., Rhodopas DS-910) under continuous mechanical stirring at 300 rpm for 60 minutes[2]. Why: This equilibration time is critical for the hydrophobic DBG molecules to migrate from the aqueous phase into the polymer particles.
-
MFFT Determination: Draw down the formulated latex on an MFFT Bar 90 temperature gradient plate. Self-Validation: The boundary where the film transitions from cracked/white to clear/continuous marks the MFFT. DBG reliably reduces MFFT comparable to TMB while cutting VOCs by over 50%[3].
-
Scrub Resistance (ASTM D2486): Cast a 7-mil wet film on a black Leneta chart. Cure for 7 days at 25°C. Subject the film to a bristle brush and abrasive scrub medium. Observation: Formulations using DBG exhibit scrub resistance exceeding 600 cycles, validating that the polymer chains have fully interdiffused[3].
Application 2: Eco-Friendly Plasticizer in PVC Compounding
DBG is increasingly utilized as a drop-in replacement for phthalates in Polyvinyl Chloride (PVC) compounding[1]. The structural causality lies in DBG's aliphatic chain, which interposes between the rigid PVC dipoles, increasing free volume and flexibility. Furthermore, higher molecular weight glutarates like DBG exhibit lower volatility than diethyl glutarate, reducing plasticizer loss during high-temperature processing and enhancing the thermal stability of the final compound[4].
Workflow and mechanism of PVC dry blending with DBG plasticizer.
Experimental Protocol 2: PVC Dry Blending and Thermal Stability Assessment
-
Objective: Formulate a flexible PVC compound and quantify its thermal degradation kinetics.
-
Causality: Proper absorption of DBG prevents exudation and ensures the stabilizer system can effectively scavenge HCl during thermal stress.
-
Dry Blending: In a high-speed hot/cold laboratory mixer, combine 100 phr PVC resin (K-value 67), 40 phr DBG, and 2.5 phr Ca/Zn stabilizer[4].
-
Thermal Absorption: Start the mixer at low speed to homogenize, then increase to high speed. Allow frictional heating to raise the temperature to 180°C. Why: At this temperature, the PVC grains expand, allowing DBG to penetrate the porous morphology.
-
Cooling: Transfer the blend to a cooling jacketed mixer and reduce the temperature to 40°C to lock the plasticizer within the matrix.
-
Congo Red Test (Self-Validating Stability): Place 2.5 g of the dry blend into a test tube. Suspend a strip of Congo Red paper 25 mm above the sample. Immerse the tube in an oil bath at 180°C and start a timer[4]. Self-Validation: The time taken for the paper to turn from red to blue indicates the onset of autocatalytic HCl evolution. A longer stability time confirms that DBG's low volatility maintains the integrity of the polymer matrix under thermal stress[4].
Conclusion
This compound represents a paradigm shift in chemical synthesis and formulation. By leveraging its unique aliphatic diester structure, researchers can achieve high-performance plasticization and coalescing efficiency while strictly adhering to modern environmental and safety regulations.
References
- Cas 6624-57-3, this compound - LookChem. Source: LookChem.
- Enhancing the Thermal Stability of PVC Plasticized with Glutarates. Source: BenchChem.
- LOW VOC COALESCING AGENTS - EP 2245075 B1. Source: European Patent Office.
- Low VOC coalescing agents - US8106239B2. Source: Google Patents.
Sources
Safety Operating Guide
Physicochemical Profiling & Hazard Assessment
As a Senior Application Scientist, I understand that managing chemical waste in a high-throughput laboratory or drug development facility is not merely an administrative checkbox—it is a critical operational safeguard. Dibutyl glutarate (DBG) is a highly versatile organic diester utilized extensively as a solvent and plasticizer. While it offers a favorable toxicity profile compared to legacy solvents, improper disposal can lead to severe environmental contamination, facility fires, and regulatory penalties.
This guide provides a self-validating, step-by-step operational framework for the proper segregation, containment, and final disposal of this compound, ensuring your laboratory remains compliant, safe, and efficient.
Before executing any disposal protocol, it is critical to understand the molecular behavior of DBG. As a diester, it is susceptible to hydrolysis under extreme pH but remains highly stable under standard laboratory conditions. Understanding these properties provides the scientific causality behind our disposal methodologies.
Table 1: Physicochemical Properties & Waste Classification of this compound
| Property / Parameter | Value / Classification | Operational Implication |
| CAS Number | 6624-57-3 | Required identifier for accurate RCRA waste manifesting[1]. |
| Molecular Formula | C13H24O4 | Carbon-rich backbone; completely oxidizes into CO₂ and H₂O during incineration. |
| GHS Hazards | H315 (Skin), H319 (Eye) | Mandates strict PPE (nitrile gloves, splash goggles) during handling[1]. |
| Aqueous Behavior | Emulsifies / Low Solubility | Do not use water for spill cleanup; it will spread the organic slick[2]. |
| RCRA Waste Type | Non-Halogenated Organic | Must be strictly segregated from halogens, strong acids, and oxidizers[3][4]. |
The Causality of Disposal Choices
Why do we mandate strict incineration over drain disposal for DBG?
-
Aquatic Toxicity & POTW Overload : While DBG can biodegrade over long periods, acute discharge into municipal sewers overwhelms local Publicly Owned Treatment Works (POTWs) and violates environmental regulations due to its potential to cause long-lasting aquatic toxicity[2][4].
-
Combustibility & Vapor Accumulation : DBG is a combustible liquid. Accumulating it in standard trash or improper containers creates a latent fire hazard. In a fire, it decomposes into acrid fumes and carbon oxides[2][3].
-
Container Residue Hazards : Empty containers retain DBG vapors. Cutting, welding, or burning these drums can lead to flash fires or explosions[3][5].
Operational Workflow: DBG Waste Management
The following decision matrix outlines the lifecycle of DBG waste from generation to final destruction.
Figure 1: Decision matrix and operational workflow for this compound waste management.
Standard Operating Procedures (SOPs)
SOP 1: Routine Liquid Waste Segregation & Collection
Objective : Safely transfer and store liquid DBG waste prior to contractor pickup, preventing cross-contamination and exothermic reactions.
-
Vessel Designation : Designate a specific high-density polyethylene (HDPE) carboy exclusively for "Non-Halogenated Organic Waste."
-
Scientific Rationale: Mixing DBG with halogenated waste increases disposal costs exponentially. Mixing with strong oxidizers, acids, or alkalis can trigger exothermic hydrolysis, potentially melting the container[6].
-
-
Controlled Transfer : Operating within a certified chemical fume hood, use a grounded funnel to pour DBG liquid waste into the carboy.
-
Immediate Labeling : Affix a standard hazardous waste label immediately upon the first drop of waste entering the container. Explicitly mark the accumulation start date to comply with the RCRA 90-day storage rule[3][4].
-
Secondary Containment : Store the sealed carboy in a secondary containment tray within a dedicated, well-ventilated flammable storage cabinet to prevent vapor accumulation[3].
SOP 2: Spill Containment & Remediation
Objective : Rapidly contain, absorb, and neutralize accidental DBG releases without spreading the chemical footprint.
-
PPE Application : Immediately don chemical-resistant nitrile gloves, splash goggles, and a lab coat. For large-scale spills outside of a fume hood, a NIOSH-approved respirator is required[2][3].
-
Source Control & Isolation : Isolate the spill perimeter. Extinguish all nearby ignition sources (hot plates, Bunsen burners) and maximize room ventilation[2].
-
Inert Containment : Surround and cover the spill with an inert absorbent such as vermiculite, diatomaceous earth, or dry sand.
-
Scientific Rationale: Never use combustible absorbents (like sawdust) which create a fire hazard, or water, which will simply emulsify and spread the organic ester slick across the floor[2].
-
-
Mechanical Collection : Using a non-sparking tool, sweep the saturated absorbent from the outside perimeter inward to minimize the spill footprint.
-
Containerization : Transfer the saturated material into a heavy-duty, sealable polyethylene hazardous waste drum. Label the drum as "Hazardous Solid Waste - DBG Contaminated"[2].
Final Disposal & Container Management
TSDF Incineration All DBG waste—both liquid carboys and solid spill drums—must be manifested and transported by a licensed hazardous waste contractor to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF)[3][4]. Incineration is the scientifically mandated destruction method. High-temperature incineration completely breaks the ester bonds, converting the compound entirely into carbon dioxide and water vapor, thereby eliminating any future environmental liability[2].
Empty Container Protocol Drums and bottles that previously held DBG are still classified as hazardous waste due to residual liquid and trapped vapors.
-
Do not discharge rinsate down the drain.
-
Do not use a cutting torch, weld, or burn empty DBG drums under any circumstances, as the residual vapors can easily ignite and cause an explosion[3][5].
-
Empty containers must be triple-rinsed (with the rinsate collected as hazardous waste) or handed over directly to your waste disposal contractor for professional recycling or destruction[4][5].
References
-
National Center for Biotechnology Information (NIH) . "this compound | CID 81101 - PubChem." nih.gov. [Link]
-
Wurth Gulf FZE . "Safety Data Sheet: Empty Container Disposal." wurth.ae.[Link]
-
Pressure Zone . "MSDS No: LIQUI-FIRE RXE - Organic Ester." pressurezone.com.[Link]
-
Orelube . "Safety Data Sheet: HT-500 Organic Ester." orelube.com.[Link]
-
SePRO Corporation . "SAFETY DATA SHEET Musketeer Turf Growth Regulator." sepro.com. [Link]
Sources
Personal Protective Equipment (PPE) for Handling Dibutyl Glutarate: A Technical Implementation Guide
Executive Safety Assessment & Chemical Profile
The "Silent" Solvent Hazard
Dibutyl glutarate (DBG) is frequently misunderstood in laboratory settings.[1] Often grouped with "green" solvents or Dibasic Esters (DBEs) due to its high boiling point and low vapor pressure, it presents a deceptive safety profile. While it lacks the acute volatility of acetone or dichloromethane, its lipophilic nature allows it to penetrate skin barriers effectively, carrying potential contaminants with it.
Critical Distinction: Do not confuse this compound (CAS 6624-57-3) with Dibutyltin Dilaurate .[1] The latter is an organotin compound with severe acute toxicity (fatal if inhaled).[1] DBG is primarily a skin and eye irritant, but this distinction is vital for accurate risk assessment [1].[1]
Physicochemical Drivers for PPE Selection
| Property | Value | Safety Implication |
| Physical State | Oily Liquid | High viscosity increases skin contact time; difficult to rinse off.[1] |
| Vapor Pressure | 0.002 mmHg @ 25°C | Inhalation risk is low at ambient temp, but critical if aerosolized or heated.[1] |
| Chemical Class | Diester | Degrades standard nitrile/latex over time via swelling.[1] |
| Flash Point | ~129°C | Combustible.[1] PPE must be anti-static if handled in bulk.[1] |
PPE Selection Matrix: The "Esters Rule"
The most common error in handling DBG is the reliance on standard laboratory nitrile gloves for prolonged contact.[1] As a diester, DBG acts as a plasticizer; it will swell and degrade nitrile and latex rubber, reducing breakthrough time significantly.
Hand Protection Protocol
Core Directive: Use Butyl Rubber for immersion/prolonged handling.[1] Use Nitrile only for incidental splash protection.[1]
| Glove Material | Est.[1][2][3][4][5] Breakthrough | Degradation Risk | Usage Scenario |
| Butyl Rubber (0.5mm) | > 480 min | None | Primary Choice. Bulk transfer, spill cleanup, heating processes.[1] |
| Nitrile (Disposable) | 15–30 min | Moderate Swelling | Incidental Only. Benchtop pipetting where immediate change is possible.[1] |
| Latex | < 10 min | Severe | Do Not Use. Rapid permeation and structural failure.[1] |
| PVA (Polyvinyl Alcohol) | > 480 min | Water Soluble | Good chemical resistance, but avoid if DBG is in aqueous emulsion.[1] |
Field Insight: If you observe your nitrile gloves "curling" at the fingertips or feeling softer after handling DBG, permeation has already occurred. Change immediately.
Respiratory Protection Logic
Because DBG has a low vapor pressure, the respiratory risk is process-dependent.[1]
-
Scenario A: Ambient Benchtop Work: No respirator required if general lab ventilation (>6 ACH) is active.[1]
-
Scenario B: Heating (>60°C) or Aerosolizing: Organic Vapor (OV) cartridge required (NIOSH Black Label) or work within a fume hood.[1]
Visualization: PPE Decision Logic
The following decision tree illustrates the logical flow for selecting the correct PPE based on your specific experimental conditions.
Figure 1: Decision logic for selecting PPE based on exposure duration and temperature conditions.
Operational Workflow: From Storage to Disposal[6][7][8][9]
Phase 1: Pre-Operational Setup
-
Verify Ventilation: Ensure fume hood sash is at the certified working height.[1]
-
Barrier Check: Inspect Butyl gloves for pinholes (air inflation test) before donning.[1]
-
Eye Defense: Don chemical splash goggles (indirect vent).[1] Safety glasses are insufficient due to the oily, creeping nature of ester splashes.
Phase 2: Active Handling
-
Pipetting: Use positive displacement pipettes if possible.[1] DBG's viscosity can lead to dripping with air-displacement pipettes, increasing surface contamination risk.[1]
-
Heating: If heating DBG, use a closed system or oil bath.[1] Never use an open flame. Ensure the flash point (129°C) is respected.
Phase 3: Spill Response (Self-Validating Protocol)
If a spill occurs, follow the "S.I.N." protocol (Stop, Isolate, Neutralize).
-
Stop: Cease work. If spill is >500mL and heated, evacuate.[1]
-
Isolate: Dike the spill using polypropylene absorbent pads or vermiculite.[1]
-
Why? DBG is organic; clay-based absorbents work but polypropylene is more efficient for esters.[1]
-
-
Neutralize/Clean:
Waste Management & Disposal
Disposal Classification: Non-Halogenated Organic Solvent.[1]
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream.
-
Container: High-density polyethylene (HDPE) or glass.[1] Avoid low-grade plastics that may soften.[1]
-
Labeling: Clearly mark as "this compound - Ester Solvent."
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 81101, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
